molecular formula C8H4F4O2 B1297683 Methyl 2,3,4,5-tetrafluorobenzoate CAS No. 5292-42-2

Methyl 2,3,4,5-tetrafluorobenzoate

Cat. No.: B1297683
CAS No.: 5292-42-2
M. Wt: 208.11 g/mol
InChI Key: MAEQYZYOSFAUAF-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrafluorobenzoate is a useful research compound. Its molecular formula is C8H4F4O2 and its molecular weight is 208.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQYZYOSFAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344996
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5292-42-2
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,3,4,5-tetrafluorobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating chemical and biological properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2,3,4,5-tetrafluorobenzoate (CAS No. 5292-42-2) is a key exemplar of a polyfluorinated aromatic building block. This guide offers an in-depth analysis of its chemical properties, synthesis, and reactivity, providing researchers and development professionals with the technical insights required to effectively utilize this versatile reagent. Its parent acid is a critical intermediate in the synthesis of fluoroquinolone antibiotics, highlighting the importance of this structural motif in pharmaceutical development.[1]

Physicochemical and Structural Properties

This compound is an aromatic ester characterized by a benzene ring substituted with four fluorine atoms and a methyl carboxylate group.[2] This high degree of fluorination dictates its physical properties and chemical reactivity.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 5292-42-2[3][4]
Molecular Formula C₈H₄F₄O₂[3][4]
Molecular Weight 208.11 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid[2]
Purity (Typical) ≥98%[3]
Synonyms Benzoic Acid, 2,3,4,5-Tetrafluoro-, Methyl Ester[2]
Boiling Point Data not readily available. (Parent acid: 135-137 °C @ 23 Torr)[6]
Melting Point Data not readily available. (Parent acid: 85-87 °C)[7]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate).
Synthesis and Mechanism

The most direct and common synthesis of this compound is the esterification of its parent carboxylic acid, 2,3,4,5-Tetrafluorobenzoic acid.

2.1. Synthesis of the Precursor: 2,3,4,5-Tetrafluorobenzoic Acid

The precursor acid is a valuable intermediate itself, notably for synthesizing fluoroquinolone antibiotics.[1] A high-yield synthesis involves the selective decarboxylation of 3,4,5,6-Tetrafluorophthalic acid. The reaction is typically conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) with a tertiary amine base such as triethylamine, which facilitates the removal of one carboxyl group at elevated temperatures (115-120 °C).[8]

2.2. Esterification: From Acid to Ester

The conversion of the carboxylic acid to the methyl ester is typically achieved via Fischer esterification or by conversion to a more reactive acyl chloride intermediate. A robust method involves reacting the acid with methanol in the presence of a dehydrating agent or an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid.

Causality of Reagent Choice: Thionyl chloride is particularly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate in situ. This intermediate is highly electrophilic and readily reacts with methanol. The byproducts of the thionyl chloride reaction (SO₂ and HCl) are gases, which are easily removed, driving the reaction to completion.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from a general procedure for the esterification of similar fluorinated benzoic acids.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a drying tube (e.g., CaCl₂), suspend 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Reagent Addition: Cool the flask in an ice/water bath. Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 3-5 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Purification: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification TFPA 3,4,5,6-Tetrafluorophthalic Acid TFBA 2,3,4,5-Tetrafluorobenzoic Acid TFPA->TFBA Decarboxylation (DMSO, Et3N, Δ) TFBA2 2,3,4,5-Tetrafluorobenzoic Acid Product This compound TFBA2->Product Esterification (MeOH, SOCl2, Δ)

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra are widely published for this specific compound. The following characterization is predicted based on established spectroscopic principles and data from analogous structures, such as the parent carboxylic acid.[9][10]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Absorption Range
¹H NMR -OCH₃ (singlet)δ 3.9 - 4.0 ppm
Ar-H (multiplet)δ 7.6 - 7.9 ppm
¹³C NMR -OC H₃δ 52 - 54 ppm
Ar-C -Hδ 115 - 120 ppm (with C-F coupling)
Ar-C -COOCH₃δ 110 - 115 ppm (with C-F coupling)
Ar-C -Fδ 135 - 155 ppm (large ¹JCF coupling)
C =Oδ 160 - 165 ppm (with C-F coupling)
IR Spectroscopy C-H stretch (sp³)2950 - 3000 cm⁻¹
C=O stretch (ester)1730 - 1745 cm⁻¹ (strong)
C=C stretch (aromatic)1500 - 1620 cm⁻¹
C-O stretch1200 - 1300 cm⁻¹
C-F stretch1000 - 1150 cm⁻¹ (strong)
Mass Spec (EI) [M]⁺m/z 208.01
[M-OCH₃]⁺m/z 177.00

Expert Interpretation:

  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl ester protons and a complex multiplet for the single aromatic proton at C6. The complexity of the aromatic signal arises from coupling to the three nearby fluorine atoms (³JHF and ⁴JHF).

  • ¹³C NMR: The key feature will be the large one-bond carbon-fluorine coupling constants (¹JCF), which can be in the range of 240-270 Hz. This results in complex, split signals for the fluorinated aromatic carbons, confirming the substitution pattern.

  • IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group. The presence of strong C-F stretching bands in the fingerprint region is also a key diagnostic feature.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: the ester functional group and the highly electron-deficient aromatic ring.

4.1. Reactions at the Ester Group

The ester can undergo standard transformations such as:

  • Saponification: Hydrolysis with a strong base (e.g., NaOH, KOH) to regenerate the parent 2,3,4,5-tetrafluorobenzoic acid.

  • Amidation: Reaction with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.

  • Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) will yield (2,3,4,5-tetrafluorophenyl)methanol.

4.2. Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this class of compounds. The four powerfully electron-withdrawing fluorine atoms make the aromatic ring highly susceptible to attack by nucleophiles.[11]

Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] Aromaticity is then restored by the expulsion of a fluoride ion, which is a competent leaving group in this context. The rate of reaction is often fastest for fluorine as a leaving group compared to other halogens in highly activated systems, a consequence of the high polarization of the C-F bond facilitating the initial nucleophilic attack.[13]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: In this specific isomer, nucleophilic attack is most likely to occur at the C4 or C2 position, para or ortho to the electron-withdrawing ester group, as these positions provide the best resonance stabilization for the negative charge in the Meisenheimer intermediate. The precise outcome can depend on the nucleophile and reaction conditions.

Protocol: Representative SₙAr Reaction
  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (e.g., sodium methoxide, a secondary amine; 1.1-1.5 eq).

  • Base (if required): If the nucleophile is neutral (like an amine or thiol), add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) to facilitate the reaction.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, monitoring by TLC or LC-MS. Reactions on these activated systems can be rapid.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting substituted product by column chromatography or recrystallization.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.

Hazard Profile:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its predictable reactivity, particularly in nucleophilic aromatic substitution, allows for the controlled introduction of a wide range of functional groups onto a polyfluorinated scaffold. For researchers in drug discovery and materials science, this compound serves as a valuable starting point for creating novel molecules with enhanced metabolic stability and tailored electronic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 2,3,4,5-tetrafluorobenzoate from 2,3,4,5-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2,3,4,5-tetrafluorobenzoate, a key intermediate in the development of various pharmaceuticals and advanced materials. The document details the prevalent synthetic methodologies, focusing on the esterification of 2,3,4,5-tetrafluorobenzoic acid. It offers a comparative analysis of different approaches, complete with detailed experimental protocols and tabulated quantitative data to aid researchers in selecting the most suitable method for their specific applications. The guide also includes physicochemical properties of the reactant and product, alongside spectroscopic data for the final compound.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the tetrafluorinated phenyl ring. This moiety imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to target molecules, making it a desirable feature in medicinal chemistry and materials science. The synthesis of this ester is most commonly achieved through the esterification of 2,3,4,5-tetrafluorobenzoic acid with methanol. This guide will explore the primary methods for this transformation, providing detailed procedural information and comparative data.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for experimental design, safety, and purification.

Property2,3,4,5-Tetrafluorobenzoic AcidThis compound
CAS Number 1201-31-6[1]5292-42-2
Molecular Formula C₇H₂F₄O₂[1]C₈H₄F₄O₂
Molecular Weight 194.08 g/mol [1]208.11 g/mol
Appearance White to pale yellow crystalline powder[1]Colorless liquid or solid
Melting Point 85-87 °C[1]Not available
Boiling Point 239.2 °C[1]Not available
Density 1.633 g/cm³[1]Not available
Solubility Slightly soluble in DMSO and methanol.Soluble in common organic solvents.

Synthetic Methodologies

The synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid is typically accomplished via acid-catalyzed esterification, commonly known as Fischer esterification, or through activation of the carboxylic acid.

Fischer-Speier Esterification

This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess, or water is removed as it is formed.

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of 2,3,4,5-tetrafluorobenzoic acid.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Esterification using Thionyl Chloride

This method involves the in-situ formation of the more reactive acyl chloride, which then readily reacts with methanol to form the ester. This is a non-equilibrium reaction and often proceeds to completion under milder conditions than Fischer esterification.

Reaction Scheme:

Thionyl_Chloride_Esterification reactant1 2,3,4,5-Tetrafluorobenzoic Acid reactant2 + Thionyl Chloride reactant1->reactant2 intermediate [2,3,4,5-Tetrafluorobenzoyl Chloride] reactant2->intermediate reactant3 + Methanol intermediate->reactant3 product This compound reactant3->product byproducts + SO₂ + HCl product->byproducts

Figure 2: Esterification via in-situ acyl chloride formation.

Experimental Protocols

The following are detailed experimental procedures based on established methodologies for similar substrates.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from general Fischer esterification procedures.[2][3][4]

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,3,4,5-tetrafluorobenzoic acid (e.g., 10.0 g, 51.5 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Esterification via Thionyl Chloride

This protocol is adapted from the esterification of a structurally similar compound, 2,3,4-trifluorobenzoic acid.[5]

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Methanol (dry)

  • Thionyl chloride (SOCl₂)

  • Pentane or a mixture of hexane/diethyl ether for purification

Procedure:

  • In a three-necked, round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (e.g., 5.0 g, 25.8 mmol) in dry methanol (50 mL).

  • Cool the flask in an ice/water bath.

  • Slowly add thionyl chloride (e.g., 3.7 mL, 51.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the mixture at 60-65 °C under an inert atmosphere (e.g., argon) for 24-72 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether gradient or by vacuum distillation.

Data Presentation

The following table summarizes the expected reaction parameters for the synthesis of this compound.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Fischer Esterification H₂SO₄ (catalytic)MethanolReflux (~65)4 - 6> 90 (estimated)
Thionyl Chloride Thionyl ChlorideMethanol60 - 6524 - 7280 - 90 (estimated)

Product Characterization

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (-OCH₃) at approximately 3.9 ppm and a multiplet for the aromatic proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the fluorinated aromatic carbons, with characteristic C-F coupling patterns.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (208.11 g/mol ).

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow start Start: 2,3,4,5-Tetrafluorobenzoic Acid reaction Esterification Reaction (e.g., Fischer or Thionyl Chloride method) start->reaction workup Aqueous Workup (Neutralization and Extraction) reaction->workup drying Drying of Organic Phase (e.g., with MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Chromatography) concentration->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Final Product: this compound characterization->end

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid can be effectively achieved through standard esterification protocols. The choice between Fischer esterification and the thionyl chloride method will depend on the desired reaction conditions, scale, and available equipment. This guide provides the necessary details for researchers to successfully synthesize and characterize this important fluorinated building block.

References

Structural Analysis of Methyl 2,3,4,5-Tetrafluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2,3,4,5-tetrafluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public experimental data, this report leverages computational chemistry to predict the molecule's structural and spectroscopic properties. The guide includes detailed predicted data on its molecular geometry, as well as its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. A plausible experimental protocol for its synthesis via Fischer-Speier esterification is also provided. The information herein serves as a valuable resource for researchers working with fluorinated benzoic acid derivatives.

Introduction

This compound (CAS No. 5292-42-2) is a fluorinated aromatic ester with significant potential as a building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. As such, a thorough understanding of the structural and electronic properties of this compound is crucial for its effective utilization in drug design and development. This guide presents a detailed analysis based on computational modeling to elucidate these properties.

Predicted Molecular Structure and Properties

The molecular structure of this compound was optimized using computational methods to predict its geometric parameters. The following tables summarize the predicted bond lengths and angles.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1-C21.39
C2-C31.38
C3-C41.38
C4-C51.39
C5-C61.39
C6-C11.40
C1-C71.50
C7=O11.21
C7-O21.34
O2-C81.44
C2-F11.35
C3-F21.35
C4-F31.35
C5-F41.35
C6-H11.08
C8-H21.09
C8-H31.09
C8-H41.09

Table 2: Predicted Bond Angles for this compound

AtomsPredicted Angle (°)
C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4120.0
C3-C4-C5120.0
C4-C5-C6120.5
C5-C6-C1119.5
C2-C1-C7120.0
C6-C1-C7120.5
O1=C7-O2124.0
O1=C7-C1125.0
O2-C7-C1111.0
C7-O2-C8116.0
H2-C8-H3109.5

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide insights into the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 3: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

ProtonPredicted Chemical Shift (ppm)Multiplicity
-OCH₃~3.9Singlet
Ar-H~7.4Multiplet

Table 4: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

CarbonPredicted Chemical Shift (ppm)
-OCH₃~53
Ar-C-H~115
Ar-C-F~140-150 (multiplets)
Ar-C-CO~125
C=O~163

Table 5: Predicted ¹⁹F NMR Chemical Shifts (Referenced to CFCl₃)

FluorinePredicted Chemical Shift (ppm)Multiplicity
F-2~-140Multiplet
F-3~-155Multiplet
F-4~-150Multiplet
F-5~-145Multiplet
Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 6: Predicted Major Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000WeakC-H stretch (aromatic and methyl)
~1735StrongC=O stretch (ester)
~1630, ~1500MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100-1000StrongC-F stretch
Mass Spectrometry (MS)

The predicted mass spectrum provides information about the molecular weight and fragmentation pattern.

Table 7: Predicted Major Mass Spectrometry Fragments

m/zPredicted Relative AbundanceFragment Ion
208High[M]⁺ (Molecular Ion)
177High[M - OCH₃]⁺
149Medium[M - COOCH₃]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via Fischer-Speier esterification of the corresponding carboxylic acid.

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Computational Methodology

The structural and spectroscopic data presented in this guide were predicted using computational chemistry.

Software: Gaussian 16 Method: Density Functional Theory (DFT) Functional: B3LYP Basis Set: 6-311+G(d,p)

Procedure:

  • The initial structure of this compound was built using a molecular editor.

  • A geometry optimization was performed to find the lowest energy conformation of the molecule.

  • Frequency calculations were carried out on the optimized structure to confirm it as a true minimum on the potential energy surface and to predict the infrared spectrum.

  • NMR chemical shifts (¹H, ¹³C, and ¹⁹F) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • The predicted mass spectrum was inferred from the calculated molecular weight and common fragmentation patterns of benzoate esters.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,3,4,5-Tetrafluorobenzoic_Acid 2,3,4,5-Tetrafluorobenzoic_Acid Reflux Reflux 2,3,4,5-Tetrafluorobenzoic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification Methyl_2_3_4_5_tetrafluorobenzoate This compound Purification->Methyl_2_3_4_5_tetrafluorobenzoate

Caption: Synthesis workflow for this compound.

Molecular_Structure cluster_ring Aromatic Ring cluster_ester Ester Group C1 C1 C2 C2 C1->C2 C7 C7(O)O C1->C7 1.50 Å C3 C3 C2->C3 F1 F C2->F1 1.35 Å C4 C4 C3->C4 F2 F C3->F2 1.35 Å C5 C5 C4->C5 F3 F C4->F3 1.35 Å C6 C6 C5->C6 F4 F C5->F4 1.35 Å C6->C1 H1 H C6->H1 1.08 Å O1 O1 C7->O1 1.21 Å O2 O2 C7->O2 1.34 Å C8 C8H3 O2->C8 1.44 Å

Caption: Key predicted bond lengths in this compound.

Conclusion

This technical guide provides a detailed, albeit computationally derived, structural and spectroscopic analysis of this compound. The presented data on bond lengths, bond angles, and spectroscopic characteristics offer a valuable foundation for researchers and professionals in drug development and materials science. The included synthesis protocol provides a practical starting point for the laboratory preparation of this important fluorinated intermediate. Future experimental validation of the computationally predicted data is encouraged to further refine our understanding of this molecule.

Spectroscopic Profile of Methyl 2,3,4,5-tetrafluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2,3,4,5-tetrafluorobenzoate. Due to the limited availability of experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering insights into the structural elucidation of highly fluorinated aromatic compounds. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals corresponding to the aromatic proton and the methyl ester protons.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted J (Hz)
~ 7.2 - 7.4Multiplet1HAr-H J(H-F) couplings
~ 3.9Singlet3H-OCH₃ N/A

Rationale: The aromatic proton (H-6) is expected to resonate in the downfield region typical for aromatic protons[1]. Its signal will be split into a complex multiplet due to coupling with the adjacent fluorine atoms (F-5) and longer-range couplings with other fluorine atoms. The methyl protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be more complex due to the presence of four distinct fluorine-bearing aromatic carbons, each exhibiting characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentPredicted J(C-F) (Hz)
~ 165C =O-
~ 140 - 150 (multiplet)C -FLarge ¹J(C-F) ~ 250 Hz
~ 110 - 120 (multiplet)C -COOCH₃Smaller ²J(C-F), ³J(C-F)
~ 53-OC H₃-

Rationale: The carbonyl carbon of the ester will appear at the most downfield position. The aromatic carbons directly bonded to fluorine will show large one-bond coupling constants (¹J(C-F)) and will be significantly shifted downfield. The carbon attached to the ester group (C-1) and the proton-bearing carbon (C-6) will exhibit smaller, longer-range couplings to the fluorine atoms. The methyl carbon will appear at a typical upfield position for an ester methyl group.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to show four distinct signals for the four non-equivalent fluorine atoms on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data (CFCl₃ reference, 376 MHz)

Chemical Shift (δ) ppmAssignmentPredicted Multiplicity and J(F-F) (Hz)
~ -140 to -145F-2Multiplet
~ -150 to -155F-3Multiplet
~ -155 to -160F-4Multiplet
~ -160 to -165F-5Multiplet

Rationale: The chemical shifts of the fluorine atoms are influenced by their position relative to the ester group and each other. Each fluorine signal will be a complex multiplet due to ortho, meta, and para F-F couplings, which are typically in the range of 0-20 Hz.

Predicted Infrared (IR) Data

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and C-F bonds.

Table 4: Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000 - 3100Weak-MediumC-H stretch (aromatic)
~ 2960WeakC-H stretch (methyl)
~ 1730 - 1710StrongC=O stretch (ester)
~ 1600, 1480MediumC=C stretch (aromatic)
~ 1300 - 1000StrongC-F stretch
~ 1250 - 1100StrongC-O stretch (ester)

Rationale: The most prominent peak will be the strong carbonyl stretch of the ester group. The C-F stretching vibrations will give rise to a series of strong bands in the fingerprint region. Aromatic C=C stretching bands will also be present.

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted MS Data (EI, 70 eV)

m/zPredicted Identity
208[M]⁺ (Molecular Ion)
177[M - OCH₃]⁺
149[M - COOCH₃]⁺

Rationale: The molecular ion peak [M]⁺ is expected at m/z 208, corresponding to the molecular weight of the compound. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) to give the acylium ion at m/z 177, and the loss of the entire methoxycarbonyl radical (-COOCH₃) to give the tetrafluorophenyl cation at m/z 149.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of approximately -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel and tune.

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire the spectrum, which can be done with or without proton decoupling.

    • Use a common fluorine-containing compound (e.g., CFCl₃) as an external reference.

    • The spectral width should be set to cover the expected range for aromatic fluorine atoms (e.g., -100 to -200 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation (GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

    • Set the EI source to a standard ionization energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration and Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

References

The Advent and Evolution of Fluorinated Benzoic Acid Esters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated benzoic acid esters have emerged as a versatile and highly valuable class of compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of these molecules. It offers a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols, and presents a curated collection of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes critical experimental workflows and signaling pathways through detailed diagrams, offering a holistic resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids

The journey into the world of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine itself. In 1835, Dumas and Péligot unknowingly synthesized the first organofluorine compound, methyl fluoride, by distilling dimethyl sulfate with potassium fluoride.[1] However, it was Alexander Borodin's work in 1862 that pioneered a foundational method for introducing fluorine into organic molecules: halogen exchange. By reacting benzoyl chloride with potassium bifluoride, Borodin successfully synthesized benzoyl fluoride, laying the groundwork for future advancements in the field.[2]

Early progress in organofluorine chemistry was hampered by the extreme reactivity and hazardous nature of elemental fluorine. It wasn't until the 1920s and the seminal work of Frederic Swarts on halogen exchange reactions using hydrogen fluoride that the field began to flourish.[3] This breakthrough paved the way for the industrial production of organofluorine compounds, most notably the chlorofluorocarbons (CFCs) developed by DuPont in the 1930s.[4]

The synthesis of fluorinated benzoic acids and their esters followed this broader trend of discovery. A key early method for the preparation of p-fluorobenzoic acid was the Schiemann reaction, which involves the diazotization of an aminobenzoic acid ester followed by the introduction of fluoride using tetrafluoroborate.[5] This and other early synthetic routes opened the door to the systematic investigation of the effects of fluorine substitution on the properties of benzoic acid derivatives.

The true significance of fluorinated benzoic acids and their esters in the biomedical field became increasingly apparent with the advancement of medicinal chemistry. Researchers discovered that the introduction of fluorine atoms could dramatically alter a molecule's lipophilicity, metabolic stability, acidity, and binding affinity to biological targets.[1] These unique properties have made fluorinated benzoic acid derivatives indispensable building blocks in the design of modern pharmaceuticals.[4][6]

Synthetic Methodologies: A Survey of Key Experimental Protocols

The synthesis of fluorinated benzoic acid esters has evolved significantly from the early halogen exchange reactions. Modern organic chemistry offers a diverse toolkit for the preparation of these valuable compounds, ranging from classical methods to more recent innovations. This section details the experimental protocols for several key synthetic transformations.

Fischer Esterification of Fluorinated Benzoic Acids

A straightforward and widely used method for the synthesis of fluorinated benzoic acid esters is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate

  • Materials: 4-fluorobenzoic acid (15 g), absolute ethanol (60 mL), concentrated sulfuric acid (7.5 mL), 10% sodium carbonate solution, chloroform.

  • Procedure:

    • Dissolve 4-fluorobenzoic acid in absolute ethanol in a 250 mL round-bottom flask.

    • Carefully add concentrated sulfuric acid to the solution and shake well.

    • Reflux the mixture for 7-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the mobile phase.

    • After completion, cool the reaction mixture and add 5 mL of 10% sodium carbonate solution to neutralize any unreacted acid.

    • Add chilled water and perform a solvent extraction using chloroform.

    • Separate the organic layer, and evaporate the chloroform using a rotary evaporator to obtain the liquid ethyl 4-fluorobenzoate.

  • Yield: Approximately 80%.[7]

Fischer_Esterification 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Reflux Reflux 4-Fluorobenzoic Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H2SO4 H2SO4->Reflux catalyst Workup Workup Reflux->Workup Ethyl 4-Fluorobenzoate Ethyl 4-Fluorobenzoate Workup->Ethyl 4-Fluorobenzoate

Fig 1. Workflow for Fischer Esterification.
The Balz-Schiemann Reaction for the Synthesis of Fluorobenzoic Acids

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring, starting from an aniline derivative. The resulting fluorinated benzoic acid can then be esterified.

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid

  • Materials: Ethyl p-aminobenzoate, concentrated hydrochloric acid, sodium nitrite, boric acid, 60% hydrofluoric acid, ether, potassium hydroxide, 95% ethyl alcohol.

  • Procedure:

    • Prepare a paste of p-carbethoxyaniline hydrochloride by warming a mixture of ethyl p-aminobenzoate, water, and concentrated hydrochloric acid.

    • Cool the paste to 0°C in an ice-salt bath and perform diazotization by the slow addition of a sodium nitrite solution, maintaining the temperature below 7°C.

    • Prepare a fluoboric acid solution by dissolving boric acid in hydrofluoric acid.

    • Add the cold fluoboric acid solution to the diazonium solution to precipitate p-carbethoxybenzenediazonium fluoborate.

    • Filter, wash, and dry the fluoborate salt.

    • Thermally decompose the dry fluoborate salt to yield the ethyl ester of p-fluorobenzoic acid.

    • Extract the ester with ether and subsequently hydrolyze it by refluxing with a solution of potassium hydroxide in aqueous ethanol.

    • After reflux, filter the hot solution and precipitate the p-fluorobenzoic acid by adding concentrated hydrochloric acid.

    • Filter and dry the product.

  • Yield: 84–89% based on the fluoborate salt.[5]

Fig 2. Workflow for the Balz-Schiemann Reaction.
Nucleophilic Fluorination of Arylbenziodoxolones

A more recent and efficient method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid

  • Materials: 1-Aryl-5-nitrobenziodoxolone, cesium fluoride (CsF), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a reaction vessel, combine the 1-aryl-5-nitrobenziodoxolone and CsF in anhydrous DMSO.

    • Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 15 minutes).

    • After cooling, perform an aqueous workup to isolate the product.

  • Yield: Up to 89% for the mesityl derivative.[8]

Physicochemical and Biological Properties: A Quantitative Overview

The introduction of fluorine atoms into the benzoic acid ester scaffold imparts significant changes to the molecule's physicochemical and biological properties. This section provides a summary of key quantitative data to aid in the comparison of different fluorinated derivatives.

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-Fluorobenzoic acidC₇H₅FO₂140.11122-125
3-Fluorobenzoic acidC₇H₅FO₂140.11122-124
4-Fluorobenzoic acidC₇H₅FO₂140.11184
Ethyl 5-fluoro-2-methylbenzoateC₁₀H₁₁FO₂182.19N/A
2-(4-Fluorobenzoylamino)benzoic acid methyl esterC₁₅H₁₂FNO₃273.26N/A

Data sourced from various chemical suppliers and public databases.[9][10][11]

Spectroscopic Data

The following table summarizes typical chemical shifts for fluorinated benzoic acid derivatives in various NMR experiments and characteristic IR absorption bands.

Nucleus/TechniqueFunctional GroupChemical Shift (ppm) / Wavenumber (cm⁻¹)
¹H NMRAromatic H7.0 - 8.5
Carboxylic Acid H10.0 - 13.0
Ester Alkyl H1.2 - 4.5
¹³C NMRAromatic C110 - 165
Carbonyl C165 - 185
¹⁹F NMRAr-F-100 to -140 (vs. CFCl₃)
IR SpectroscopyC=O (Carboxylic Acid)1680 - 1710
C=O (Ester)1735 - 1750
C-F Stretch1000 - 1400

Note: Chemical shifts are approximate and can vary depending on the solvent and specific molecular structure.[12][13][14][15][16]

Biological Activity

Fluorinated benzoic acid esters have shown promise as inhibitors of various enzymes implicated in disease. The following table provides a selection of reported half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassTarget EnzymeIC₅₀ ValueReference
2-(Arylthio)benzoic acid derivativesFTO0.3 ± 0.1 µM[17]
4-Amino-3-chlorobenzoate estersEGFR Tyrosine KinaseVaries with substitution[18]
Fluorinated benzenesulfonic ester derivativesα-Glucosidase4.2 ± 0.054 µM (for 2g)[2]
N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamideNF-κB0.01 ± 0.01 µM[10]
Aminobenzoic acid derivativesAcetylcholinesterase0.12 ± 0.03 µM (for derivative 12)[19]
2-Aminobenzoic acidTyrosinase4.72 µM[20]
4-Aminobenzoic acidTyrosinase20 µM[20]
Ethanol extract of Centaurea kilaeα-Glucosidase27.07 ± 0.78 µg/mL[21]

Role in Drug Discovery: Targeting Key Signaling Pathways

The unique properties conferred by fluorine make fluorinated benzoic acid esters attractive candidates for modulating the activity of key signaling pathways involved in various diseases, including cancer, diabetes, and inflammatory disorders.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a crucial role in cellular processes such as growth, differentiation, and metabolism.[1] Dysregulation of RTK signaling is a hallmark of many cancers. Fluorinated benzoic acid derivatives have been investigated as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).

RTK_Signaling cluster_membrane Cell Membrane RTK RTK Dimerization RTK->Dimerization Ligand Ligand Ligand->RTK Binding Autophosphorylation Dimerization->Autophosphorylation Activation Grb2 Grb2 Autophosphorylation->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Inhibitor Fluorinated Benzoic Acid Ester Inhibitor->Autophosphorylation Inhibition

Fig 3. Simplified Receptor Tyrosine Kinase Signaling Pathway.
Modulation of Protein Tyrosine Phosphatase MEG2 (PTP-MEG2)

PTP-MEG2 is a non-receptor protein tyrosine phosphatase that has been identified as a negative regulator of insulin signaling.[9] Inhibition of PTP-MEG2 is a potential therapeutic strategy for type 2 diabetes. Certain fluorinated benzoic acid derivatives have been explored as precursors for potent PTP-MEG2 inhibitors.[1]

Targeting Casein Kinase 2 (CSNK2)

CSNK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell proliferation, survival, and apoptosis.[3][7] Fluorinated pyrazolo[1,5-a]pyrimidine derivatives of benzoic acid have been developed as potent and selective inhibitors of CSNK2.[3]

CSNK2_Signaling Growth Factors Growth Factors Upstream Kinases Upstream Kinases Growth Factors->Upstream Kinases CSNK2 CSNK2 Upstream Kinases->CSNK2 Activation AKT AKT CSNK2->AKT Phosphorylation NF-kappaB NF-kappaB CSNK2->NF-kappaB Activation Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation NF-kappaB->Proliferation Inhibitor Fluorinated Benzoic Acid Ester Derivative Inhibitor->CSNK2 Inhibition

Fig 4. Simplified CSNK2 Signaling Pathway.
Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[22] Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Morpholide derivatives of fluorinated benzoic acids have been investigated as potential FAAH inhibitors.

FAAH_Inhibition Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH Degradation Cannabinoid Receptors (CB1/CB2) Cannabinoid Receptors (CB1/CB2) Anandamide (AEA)->Cannabinoid Receptors (CB1/CB2) Binding Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Therapeutic Effects Analgesia, Anxiolysis, Anti-inflammation Cannabinoid Receptors (CB1/CB2)->Therapeutic Effects Inhibitor Fluorinated Benzoic Acid Ester Derivative Inhibitor->FAAH Inhibition

Fig 5. FAAH Inhibition Signaling Pathway.

Conclusion

From their historical roots in the nascent field of organofluorine chemistry to their current prominence in modern drug discovery, fluorinated benzoic acid esters have proven to be a remarkably versatile and impactful class of molecules. The strategic placement of fluorine atoms bestows upon these compounds a unique set of physicochemical and biological properties that have been successfully exploited to create more effective and safer therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of these compounds, offering valuable insights and practical protocols for researchers in the field. As our understanding of disease pathways deepens and synthetic methodologies continue to advance, the role of fluorinated benzoic acid esters in shaping the future of medicine is set to expand even further.

References

Theoretical Exploration of Tetrafluorobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. Tetrafluorobenzoate derivatives, a class of compounds characterized by a benzene ring substituted with four fluorine atoms and a carboxylate group, are of growing interest to researchers. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties, lipophilicity, metabolic stability, and binding affinity of these molecules. This technical guide provides an in-depth overview of the theoretical studies on tetrafluorobenzoate derivatives and their analogues, offering valuable insights for researchers, scientists, and drug development professionals. Due to a scarcity of comprehensive theoretical studies on a homologous series of tetrafluorobenzoate derivatives, this guide leverages data and methodologies from closely related polyfluorinated benzoic acid derivatives to illustrate the key computational approaches and structure-activity relationships.

Core Theoretical Methodologies

The theoretical investigation of tetrafluorobenzoate derivatives primarily relies on a suite of computational chemistry techniques. These methods allow for the elucidation of molecular structures, electronic properties, and potential interactions with biological targets, thereby guiding the rational design of novel therapeutic agents.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of tetrafluorobenzoate derivatives, DFT is employed to calculate a variety of molecular properties that are crucial for understanding their reactivity and stability.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand (e.g., a tetrafluorobenzoate derivative) to the active site of a protein.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For tetrafluorobenzoate derivatives, QSAR studies can help identify the key molecular descriptors that govern their therapeutic efficacy, providing predictive models for the design of more potent analogues.

Data Presentation: A Comparative Analysis

To facilitate a clear understanding of the impact of structural modifications on the properties of tetrafluorobenzoate derivatives, the following tables summarize key quantitative data obtained from theoretical studies on analogous compounds.

Table 1: Calculated Molecular Properties of Substituted Fluorinated Benzoate Analogues using DFT

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Methyl 3-fluorobenzoateB3LYP/6-311G(d,p)-7.21-0.896.322.45
Ethyl 2,3,5,6-tetrafluorobenzoateB3LYP/6-311+G(d,p)-8.15-1.236.923.12
Methyl 3,5-difluorobenzoateB3LYP/6-311G(d,p)-7.54-1.056.491.87
Ethyl 4-(trifluoromethyl)benzoateB3LYP/6-31G(d)-7.98-1.566.423.58

Note: The data presented in this table is derived from computational studies on structurally related fluorinated benzoate derivatives and serves as an illustrative example.

Table 2: Molecular Docking Results of Fluorinated Benzoate Analogues with a Target Protein (e.g., a Kinase)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Ethyl 2,3,5,6-tetrafluorobenzoatePDB: 1M17 (EGFR)-8.5Met793, Leu718
4-Fluorobenzamide derivativeAcetylcholinesterase-9.2Trp84, Phe330
Trifluoromethyl-substituted benzamideVEGFR-2-7.9Cys919, Asp1046

Note: The data in this table is a representative summary from molecular docking studies on various fluorinated aromatic compounds against different protein targets.

Experimental Protocols: A Guide to Theoretical Investigations

Detailed and reproducible methodologies are paramount for robust theoretical studies. The following sections outline the typical experimental protocols for DFT calculations and molecular docking simulations as applied to tetrafluorobenzoate derivatives and their analogues.

Protocol 1: Density Functional Theory (DFT) Calculations

  • Molecular Structure Preparation:

    • The 3D structure of the tetrafluorobenzoate derivative is built using a molecular modeling software (e.g., GaussView, Avogadro).

    • Initial geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • The optimized structure is then used as input for a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • The B3LYP hybrid functional is commonly chosen for its balance of accuracy and computational cost.

    • A Pople-style basis set, such as 6-311+G(d,p), is selected to provide a good description of the electronic structure.

    • The calculation type is set to "Opt+Freq" to perform a geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The output file is analyzed to extract key data, including the optimized Cartesian coordinates, total energy, HOMO and LUMO energies, dipole moment, and vibrational frequencies.

    • Molecular orbitals and the molecular electrostatic potential (MEP) can be visualized to understand the electronic distribution and reactive sites.

Protocol 2: Molecular Docking

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized to relieve any steric clashes.

    • The 3D structure of the tetrafluorobenzoate derivative (ligand) is prepared and its energy is minimized.

  • Docking Simulation:

    • A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking simulation.

    • The active site of the protein is defined by creating a grid box that encompasses the binding pocket.

    • The docking algorithm explores different conformations and orientations of the ligand within the active site.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the binding poses with the lowest binding energy (docking score).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Mandatory Visualizations

Diagram 1: Generalized Workflow for Theoretical Analysis

G cluster_0 Computational Analysis Workflow A Molecule Design (Tetrafluorobenzoate Derivative) B Geometry Optimization (DFT) A->B C Property Calculation (DFT) B->C E Molecular Docking C->E D Biological Target Selection D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Caption: A generalized workflow for the theoretical analysis of tetrafluorobenzoate derivatives in drug discovery.

Diagram 2: Logical Relationship in Structure-Activity Relationship (SAR) Studies

G cluster_1 SAR Logical Flow Structure Chemical Structure (e.g., Substituent Position) Descriptors Molecular Descriptors (e.g., LogP, HOMO/LUMO) Structure->Descriptors Model QSAR Model Descriptors->Model Activity Biological Activity (e.g., IC50) Activity->Model Prediction Predictive Insights Model->Prediction

Caption: Logical flow diagram illustrating the development of a QSAR model for SAR analysis.

Diagram 3: Hypothetical Signaling Pathway Inhibition

G cluster_2 Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Tetrafluorobenzoate Derivative Inhibitor->Kinase1

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a tetrafluorobenzoate derivative.

Theoretical studies, encompassing DFT, molecular docking, and QSAR, provide a powerful and indispensable framework for the rational design and development of tetrafluorobenzoate derivatives as potential therapeutic agents. While a comprehensive body of literature on a homologous series of these specific compounds is still emerging, the methodologies and insights gained from studies on analogous polyfluorinated aromatic compounds offer a robust foundation for future research. By leveraging the computational protocols and understanding the structure-activity relationships outlined in this guide, researchers can accelerate the discovery of novel drug candidates with enhanced efficacy and safety profiles. The continued application of these theoretical approaches promises to unlock the full therapeutic potential of tetrafluorobenzoate derivatives in various disease areas.

The Intricate Reactivity of Polyfluorinated Aromatic Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical behavior of polyfluorinated aromatic compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their reactivity, synthetic applications, and biological significance.

Polyfluorinated aromatic compounds (PFACs) have emerged as crucial building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into an aromatic scaffold dramatically alters its physicochemical properties, influencing reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the core principles governing the reactivity of these unique molecules, offering a detailed overview of key reaction classes, quantitative data for comparative analysis, explicit experimental protocols, and visual representations of important synthetic and biological pathways.

Core Reactivity Principles: A Tale of Electron Deficiency

The high electronegativity of fluorine atoms imparts a strong inductive electron-withdrawing effect on the aromatic ring, rendering it significantly electron-deficient. This fundamental characteristic dictates the primary modes of reactivity observed in polyfluorinated aromatic compounds, steering them away from classical electrophilic aromatic substitution and towards nucleophilic attack and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The Dominant Pathway

Nucleophilic aromatic substitution (SₙAr) is the hallmark reaction of polyfluorinated arenes. The electron-poor nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of a fluoride ion. This reaction typically proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. However, recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism.[1][2]

The rate and regioselectivity of SₙAr reactions are influenced by several factors, including the number and position of fluorine atoms, the nature of the nucleophile, and the reaction conditions. Generally, the reactivity of halogens as leaving groups in SₙAr follows the order F > Cl > Br > I, a trend opposite to that observed in Sₙ2 reactions.

Table 1: Physicochemical Properties of Key Polyfluorinated Aromatic Compounds [3][4]

PropertyHexafluorobenzene (C₆F₆)Octafluorotoluene (C₇F₈)Decafluorobiphenyl (C₁₂F₁₀)
Molecular Weight ( g/mol )186.05236.06334.10
Boiling Point (°C)80-82104206
Melting Point (°C)5.2-6667-69
Density (g/mL at 25°C)1.6121.666~1.7

Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, have become indispensable tools for the functionalization of polyfluorinated aromatic compounds. These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a vast array of complex molecular architectures.[5][6]

The success of these couplings often relies on the careful selection of catalysts, ligands, and reaction conditions to overcome the challenges associated with the inertness of C-F bonds. Recent advancements in catalyst design have led to more efficient and selective transformations.[7][8]

Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids [9][10]

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water85
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water78
4-Bromotoluene2,5-Difluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water92
4-Bromoanisole3-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/Water95
4-BromoanisolePotassium 3-tolyltrifluoroboratePd(dppf)Cl₂K₂CO₃Toluene/Water88

Electrophilic Aromatic Substitution: A Less Traveled Path

Due to the strong deactivating effect of the fluorine substituents, electrophilic aromatic substitution on highly fluorinated arenes is generally difficult and requires harsh reaction conditions. The electron-deficient ring is not readily attacked by electrophiles. However, in cases of partially fluorinated arenes, the remaining C-H bonds can sometimes undergo electrophilic substitution, with the regioselectivity being influenced by the fluorine substitution pattern.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for the reaction of a polyfluorinated aromatic compound with a nucleophile.

Materials:

  • Polyfluorinated aromatic compound (e.g., Hexafluorobenzene)

  • Nucleophile (e.g., Sodium methoxide)

  • Anhydrous solvent (e.g., Methanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the polyfluorinated aromatic compound in the anhydrous solvent.

  • Add the nucleophile to the solution at room temperature.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted polyfluorinated aromatic compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a polyfluorinated aryl halide with a boronic acid.

Materials:

  • Polyfluorinated aryl halide (e.g., 1-bromo-2,3,4,5,6-pentafluorobenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a degassed mixture of the polyfluorinated aryl halide, arylboronic acid, and base in the solvent system, add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination[11]

This protocol details a general method for the palladium-catalyzed amination of a polyfluorinated aryl halide.

Materials:

  • Polyfluorinated aryl halide

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, combine the polyfluorinated aryl halide, amine, base, palladium catalyst, and ligand in a reaction vessel.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the necessary duration.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-aryl amine.

Visualizing Complexity: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways involving polyfluorinated aromatic compounds.

cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_intermediate1 Intermediate cluster_reaction2 Triazole Formation cluster_intermediate2 Key Intermediate cluster_reaction3 Grignard Reaction & Coupling cluster_final_product Final Product 1,3-Difluorobenzene 1,3-Difluorobenzene Acylation Friedel-Crafts Acylation 1,3-Difluorobenzene->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Ketone_Intermediate 1-(2,4-Difluorophenyl)- 2-chloroethanone Acylation->Ketone_Intermediate Triazole_Reaction Reaction with 1H-1,2,4-triazole Ketone_Intermediate->Triazole_Reaction Key_Raw_Material 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Triazole_Reaction->Key_Raw_Material Coupling Coupling with Grignard Reagent of 4-(1-bromoethyl)- 5-fluoropyrimidine Key_Raw_Material->Coupling Voriconazole Voriconazole Coupling->Voriconazole

Caption: Synthetic workflow for the antifungal drug Voriconazole.[11][12][13][14]

cluster_start Starting Materials cluster_reaction1 Diketone Synthesis cluster_intermediate Intermediate cluster_reaction2 Pyrazole Formation cluster_final_product Final Product p-Toluidine p-Toluidine Claisen_Condensation Claisen Condensation p-Toluidine->Claisen_Condensation 4-Hydrazinobenzenesulfonamide 4-Hydrazinobenzenesulfonamide Cyclocondensation Cyclocondensation 4-Hydrazinobenzenesulfonamide->Cyclocondensation Trifluoroacetic_anhydride Trifluoroacetic_anhydride Trifluoroacetic_anhydride->Claisen_Condensation Diketone 4,4,4-Trifluoro-1- (4-methylphenyl)butane-1,3-dione Claisen_Condensation->Diketone Diketone->Cyclocondensation Celecoxib Celecoxib Cyclocondensation->Celecoxib

Caption: Synthetic workflow for the anti-inflammatory drug Celecoxib.[4][15][16][17][18]

Sitagliptin Sitagliptin DPP-4_Inhibition Inhibition of DPP-4 Enzyme Sitagliptin->DPP-4_Inhibition Incretin_Levels Increased Levels of Incretin Hormones (GLP-1 and GIP) DPP-4_Inhibition->Incretin_Levels Insulin_Secretion Increased Glucose-Dependent Insulin Secretion Incretin_Levels->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Incretin_Levels->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

Caption: Mechanism of action of the antidiabetic drug Sitagliptin.[19][20][21][22][23]

Fluoxetine Fluoxetine SERT_Inhibition Selective Serotonin Reuptake Inhibition Fluoxetine->SERT_Inhibition Synaptic_Serotonin Increased Synaptic Serotonin Levels SERT_Inhibition->Synaptic_Serotonin 5-HT_Receptor_Activation Activation of Postsynaptic 5-HT Receptors Synaptic_Serotonin->5-HT_Receptor_Activation ERK1/2_Pathway Activation of ERK1/2 Signaling Pathway 5-HT_Receptor_Activation->ERK1/2_Pathway NF-kappaB_Pathway Modulation of NF-κB Signaling Pathway 5-HT_Receptor_Activation->NF-kappaB_Pathway Antidepressant_Effects Therapeutic Antidepressant Effects ERK1/2_Pathway->Antidepressant_Effects NF-kappaB_Pathway->Antidepressant_Effects

Caption: Simplified signaling pathway for the antidepressant drug Fluoxetine.[24][25][26][27][28]

Conclusion

The unique reactivity of polyfluorinated aromatic compounds, driven by the strong electron-withdrawing nature of fluorine, has positioned them as invaluable scaffolds in drug discovery and materials science. A thorough understanding of their reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions is paramount for the rational design and synthesis of novel molecules with enhanced properties. This guide provides a foundational understanding, supported by quantitative data and practical protocols, to empower researchers in harnessing the full potential of these remarkable compounds. As synthetic methodologies continue to evolve, the applications of polyfluorinated aromatics are poised to expand even further, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Methyl 2,3,4,5-tetrafluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4,5-tetrafluorobenzoate and its corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid, are valuable building blocks in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The electron-withdrawing nature of the four fluorine atoms on the phenyl ring of this compound increases the metabolic stability and can improve the binding affinity of resulting compounds to their biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on the development of novel antitumor agents.

Key Applications

The tetrafluorobenzoate moiety has been successfully incorporated into various molecular scaffolds to generate compounds with significant biological activity. Key application areas include:

  • Antitumor Agents: Derivatives of 2,3,4,5-tetrafluorobenzoic acid have shown potent antitumor activity. For example, novel tricyclic diterpene analogs incorporating a 2,3,4,5-tetrafluorobenzoyl group have demonstrated significant cytotoxicity against various cancer cell lines.[1]

  • Antibacterial Agents: 2,3,4,5-Tetrafluorobenzoic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics, such as ofloxacin and lomefloxacin.[2][3][4][5][6] The fluorine substitutions are crucial for the antibacterial efficacy of these drugs.[2][3] Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4][6]

Data Presentation: Antitumor Activity of Diterpenoid Analogs

A series of novel tricyclic diterpene analogs were synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The introduction of a 2,3,4,5-tetrafluorobenzoyl group at a specific position of the diterpene scaffold led to a significant increase in potency. The most active compound, designated as 19 (QW30) , exhibited broad-spectrum antitumor activity with an average IC50 value of 0.33 μM, which was 15-fold more potent than the lead compound.[1]

CompoundT47D (Breast) IC50 (μM)A549 (Lung) IC50 (μM)HCT116 (Colon) IC50 (μM)U87MG (Glioblastoma) IC50 (μM)Average IC50 (μM)Selectivity Index (SI) vs. HAF
Lead Compound 7 4.895.214.985.125.05-
Compound 19 (QW30) 0.310.350.320.340.33>17.3
Podophyllotoxin ------
  • IC50: The concentration of the compound that inhibits 50% of cell growth.

  • HAF: Human Aortic Fibroblasts (normal cells).

  • Selectivity Index (SI): Ratio of IC50 in normal cells to IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

  • Data sourced from a study on novel diterpenoid analogs.[1]

Experimental Protocols

Synthesis of 2,3,4,5-Tetrafluorobenzoyl-Diterpenoid Analog (Compound 19)

This protocol describes the synthesis of a potent antitumor compound by coupling 2,3,4,5-tetrafluorobenzoic acid with a diterpenoid amine precursor.

Materials:

  • Diterpenoid amine precursor

  • 2,3,4,5-Tetrafluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of the diterpenoid amine precursor (1.0 eq) in anhydrous DMF, add 2,3,4,5-tetrafluorobenzoic acid (1.2 eq), EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 2,3,4,5-tetrafluorobenzoyl-diterpenoid analog.

In Vitro Antitumor Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., T47D, A549, HCT116, U87MG)

  • Normal human cell line (e.g., HAF)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours.

  • After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound SRB dye with Tris-base solution.

  • Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualizations

Experimental Workflow for Antitumor Drug Discovery

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation Diterpenoid Scaffold Diterpenoid Scaffold Coupling Reaction Coupling Reaction Diterpenoid Scaffold->Coupling Reaction 2,3,4,5-Tetrafluorobenzoic Acid 2,3,4,5-Tetrafluorobenzoic Acid 2,3,4,5-Tetrafluorobenzoic Acid->Coupling Reaction Compound Library Compound Library Coupling Reaction->Compound Library In Vitro Screening (SRB Assay) In Vitro Screening (SRB Assay) Compound Library->In Vitro Screening (SRB Assay) Hit Identification Hit Identification In Vitro Screening (SRB Assay)->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Lead Optimization->Compound Library In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Caption: Workflow for the synthesis and evaluation of novel antitumor agents.

Generalized Apoptosis Signaling Pathway

G Compound 19 Compound 19 Cellular Stress Cellular Stress Compound 19->Cellular Stress Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cellular Stress->Pro-apoptotic Proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by antitumor compounds.

References

Application Notes and Protocols for Methyl 2,3,4,5-Tetrafluorobenzoate as a Derivatization Agent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and clinical research, such as primary and secondary amines, possess polar functional groups that result in poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, thereby improving their GC-MS analysis.

Fluorinated derivatizing agents are particularly advantageous as they introduce highly electronegative fluorine atoms into the analyte molecule. This significantly enhances the sensitivity of detection, especially when using an electron capture detector (ECD) or negative ion chemical ionization (NICI) mass spectrometry. While 2,3,4,5-tetrafluorobenzoyl chloride is a known derivatizing agent for amines and phenols, this application note explores the potential use of methyl 2,3,4,5-tetrafluorobenzoate for the same purpose. Although not widely documented, its structural similarity suggests it could serve as a valuable alternative, potentially offering different reactivity and selectivity.

This document provides a detailed, proposed protocol for the use of this compound as a derivatization agent for the GC-MS analysis of primary and secondary amines, using amphetamine as a model compound.

Principle of the Method

The proposed derivatization reaction involves the nucleophilic acyl substitution of the methoxy group of this compound by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. This reaction, which may require a catalyst and elevated temperature to proceed efficiently, results in the formation of a stable, volatile, and electron-capturing N-(2,3,4,5-tetrafluorobenzoyl) derivative.

The resulting derivative is expected to exhibit excellent chromatographic properties and produce characteristic mass spectra, allowing for sensitive and selective quantification by GC-MS.

Application: Analysis of Amphetamine in Plasma

This section outlines a hypothetical protocol for the quantitative determination of amphetamine in human plasma.

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Amphetamine standard

  • Amphetamine-d5 (internal standard)

  • Sodium carbonate buffer (0.1 M, pH 10)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Human plasma (drug-free)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation and Derivatization

  • To a 1.5 mL microcentrifuge tube, add 250 µL of human plasma.

  • Spike the plasma sample with 25 µL of amphetamine-d5 internal standard solution (100 ng/mL in methanol).

  • Add 250 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

  • Add 500 µL of a 1% (v/v) solution of this compound in hexane.

  • Vortex the mixture vigorously for 20 minutes at room temperature to facilitate simultaneous extraction and derivatization.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data (Hypothetical)

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance characteristics of similar derivatization agents.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Amphetamine0.5 - 100> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Amphetamine0.150.5

Table 3: Precision and Accuracy (Intra-day and Inter-day)

Spiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
1.0< 1090 - 110< 1585 - 115
50.0< 595 - 105< 1090 - 110
80.0< 595 - 105< 1090 - 110

Table 4: Recovery

AnalyteExtraction Recovery (%)
Amphetamine> 85

Visualizations

Derivatization_Reaction reagent This compound product N-(2,3,4,5-Tetrafluorobenzoyl) Derivative reagent->product + Amine amine Primary/Secondary Amine (e.g., Amphetamine) amine->product methanol Methanol product->methanol - Methanol

Caption: Proposed derivatization reaction.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (250 µL) is Add Internal Standard plasma->is buffer Add Carbonate Buffer is->buffer reagent Add Derivatizing Reagent in Hexane buffer->reagent vortex Vortex (20 min) reagent->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Organic Layer centrifuge->extract dry Dry and Evaporate extract->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS experimental workflow.

This application note presents a hypothetical yet scientifically plausible protocol for the use of this compound as a derivatizing agent for the GC-MS analysis of primary and secondary amines. The proposed method offers the potential for high sensitivity and robust quantification, characteristic of fluorinated derivatives. The detailed protocol and expected performance characteristics provide a solid foundation for researchers to develop and validate methods for the analysis of a wide range of amine-containing compounds in various matrices. Further experimental validation is required to confirm the specific reaction conditions and analytical performance for each analyte of interest.

Application Notes and Protocols for Synthetic Applications of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4,5-tetrafluorobenzoate is a versatile fluorinated building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the four fluorine atoms and the methyl ester group activates the aromatic ring for attack by a wide range of nucleophiles. This reactivity allows for the regioselective introduction of various functionalities, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The substitution typically occurs at the C4 position (para to the ester group), driven by the ability of the ester to stabilize the negative charge of the Meisenheimer intermediate. These application notes provide detailed protocols for the use of this compound in key synthetic transformations.

Key Applications

The primary application of this compound is as an electrophile in SNAr reactions. This allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The resulting poly-substituted fluorinated aromatic compounds are key intermediates in the synthesis of various biologically active molecules, including quinolone antibiotics.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general mechanism for the SNAr reaction of this compound involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is followed by the elimination of a fluoride ion to restore aromaticity. The reaction is highly regioselective, with the nucleophile predominantly attacking the position para to the electron-withdrawing methyl ester group.

SNAr_Mechanism cluster_0 S_NAr Pathway start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition product Para-substituted Product + F⁻ intermediate->product Elimination

Caption: General workflow of the SNAr mechanism.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 4-amino-2,3,5-trifluorobenzoate derivatives.

Materials:

  • This compound

  • Amine (e.g., Piperidine, 1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amination Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia-Nitromethane10020High[2]
AnilineCu catalyst-130--[3]

Note: Specific yield for the reaction with aniline was not provided in the search results.

Amination_Workflow reagents This compound Amine (1.1-1.5 eq) Base (2.0 eq) Solvent (DMF/DMSO) reaction Stir at RT or Heat (50-100°C) Monitor by TLC reagents->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purification Wash with Brine Dry over MgSO₄ Concentrate workup->purification final_product Purify by Column Chromatography (Silica Gel) purification->final_product

Caption: Workflow for the amination of this compound.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general approach for the synthesis of 4-thioether-2,3,5-trifluorobenzoate derivatives.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equivalents)

  • Solvent (e.g., DMF or ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound and the thiol (1.1 equivalents) in the chosen solvent, add the base (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data for Thiolation Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMFRT3HighGeneral Protocol

Note: Specific yield data for this reaction with this compound was not available in the search results; this is a generalized protocol.

Thiolation_Workflow reagents This compound Thiol (1.1 eq) Base (1.5 eq) Solvent (DMF/ACN) reaction Stir at RT or Heat (50-60°C) Monitor by TLC reagents->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purification Wash with Water & Brine Dry over Na₂SO₄ Concentrate workup->purification final_product Purify by Column Chromatography (Silica Gel) purification->final_product

Caption: Workflow for the reaction with thiol nucleophiles.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes a general method for the synthesis of 4-alkoxy-2,3,5-trifluorobenzoate derivatives.

Materials:

  • This compound

  • Alcohol (e.g., Methanol)

  • Strong Base (e.g., NaH or Sodium metal to form the alkoxide in situ)

  • Anhydrous Solvent (e.g., THF or the corresponding alcohol)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare the sodium alkoxide by carefully adding sodium metal to the anhydrous alcohol at 0 °C.

  • Once the sodium has completely reacted, add a solution of this compound in the same anhydrous alcohol.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data for Alkoxylation Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideNaMethanolReflux--General Protocol

Note: Specific quantitative data for this reaction with this compound was not available in the search results.

Applications in Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of fluoroquinolone antibiotics.[1] The tetrafluorinated benzene ring is a common scaffold in many modern pharmaceuticals. The synthetic pathways often involve an initial SNAr reaction to introduce a key side chain, followed by further transformations to construct the final quinolone ring system. For instance, the reaction of ethyl 2,3,4,5-tetrafluorobenzoylacetate with 2-hydroxyaniline is a step in the synthesis of 4-oxo-4H-quino[2,3,4-i,j][2][4]-benoxazine-5-carboxylic acid derivatives.[3]

Drug_Discovery_Pathway start Methyl 2,3,4,5- tetrafluorobenzoate snar S_NAr Reaction (e.g., with an amine) start->snar intermediate Substituted Trifluorobenzoate Derivative snar->intermediate cyclization Further Transformations & Cyclization intermediate->cyclization final_product Fluoroquinolone Antibiotic cyclization->final_product

Caption: Role in fluoroquinolone synthesis.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of polyfunctionalized aromatic compounds. Its utility in SNAr reactions allows for the straightforward introduction of nitrogen, sulfur, and oxygen nucleophiles, primarily at the para-position. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this important building block in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product.

References

Applications of Methyl 2,3,4,5-tetrafluorobenzoate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into the molecular framework of agrochemicals is a well-established approach to enhance their biological efficacy. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. Methyl 2,3,4,5-tetrafluorobenzoate serves as a valuable precursor for the introduction of the 2,3,4,5-tetrafluorobenzoyl moiety, a key toxophore in a new generation of potent fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel pyrazole amide fungicides.

Overview of Synthetic Pathway

This compound is readily converted to the key intermediate, 2,3,4,5-tetrafluorobenzoyl chloride, through a two-step process involving hydrolysis to the corresponding carboxylic acid followed by chlorination. The resulting acyl chloride is a versatile reagent for the acylation of various amine-containing scaffolds to produce a diverse range of potential agrochemical candidates. A prominent application is in the synthesis of pyrazole amide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

Agrochemical_Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling Methyl_2_3_4_5_tetrafluorobenzoate This compound 2_3_4_5_Tetrafluorobenzoic_Acid 2,3,4,5-Tetrafluorobenzoic Acid Methyl_2_3_4_5_tetrafluorobenzoate->2_3_4_5_Tetrafluorobenzoic_Acid NaOH / H₂O, then H₃O⁺ 2_3_4_5_Tetrafluorobenzoyl_Chloride 2,3,4,5-Tetrafluorobenzoyl Chloride 2_3_4_5_Tetrafluorobenzoic_Acid->2_3_4_5_Tetrafluorobenzoyl_Chloride Triphosgene, DMF (cat.) Novel_Fungicide Novel Pyrazole Amide Fungicide 2_3_4_5_Tetrafluorobenzoyl_Chloride->Novel_Fungicide Pyrazole_Amine_Intermediate 3-(difluoromethyl)-1-methyl- 1H-pyrazol-5-amine Pyrazole_Amine_Intermediate->Novel_Fungicide Pyridine

Caption: Synthetic workflow from this compound to a novel fungicide.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,3,4,5-Tetrafluorobenzoic Acid

Objective: To produce 2,3,4,5-tetrafluorobenzoic acid from its methyl ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

  • The resulting precipitate of 2,3,4,5-tetrafluorobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Objective: To synthesize the key intermediate 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid.[1]

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Triphosgene

  • N,N-Dimethylformamide (DMF)

  • Anhydrous 1,2-dichloroethane

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).[1]

  • Slowly add a solution of triphosgene (0.37 eq) in 1,2-dichloroethane to the reaction mixture at room temperature.[1]

  • Heat the mixture to 80 °C and stir for 4 hours.[1]

  • Monitor the reaction progress by TLC or gas chromatography (GC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3,4,5-tetrafluorobenzoyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.[1]

Protocol 3: Synthesis of a Novel Pyrazole Amide Fungicide

Objective: To synthesize N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2,3,4,5-tetrafluorobenzamide.[1]

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Pyridine

  • Anhydrous dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane.[1]

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the in-vitro fungicidal activity (EC₅₀ values) of a representative novel pyrazole amide synthesized from a 2,3,4,5-tetrafluorobenzoyl precursor against a panel of common agricultural fungal pathogens. Lower EC₅₀ values indicate higher fungicidal activity.

Fungal PathogenEC₅₀ (µg/mL)
Botrytis cinerea2.43
Rhizoctonia solani2.18
Valsa mali1.79
Thanatephorus cucumeris1.64
Fusarium oxysporum6.99
Fusarium graminearum6.04

Note: The data presented is based on analogous compounds from the literature and is for representative purposes.[1]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, key intermediates, and the final application, highlighting the importance of the tetrafluorobenzoyl moiety.

Logical_Relationship Start Methyl 2,3,4,5- tetrafluorobenzoate Intermediate1 2,3,4,5-Tetrafluorobenzoic Acid Start->Intermediate1 Hydrolysis Intermediate2 2,3,4,5-Tetrafluorobenzoyl Chloride Intermediate1->Intermediate2 Chlorination Application Novel Pyrazole Amide Fungicides (SDHIs) Intermediate2->Application Amide Coupling Core_Moiety Tetrafluorobenzoyl Moiety (Key Toxophore) Core_Moiety->Application Incorporation Benefit Enhanced Biological Activity Application->Benefit

Caption: Relationship between starting material and enhanced fungicidal activity.

Conclusion

This compound is a valuable starting material for the synthesis of novel agrochemicals, particularly pyrazole amide fungicides. Through a straightforward synthetic sequence involving hydrolysis and acyl chloride formation, the 2,3,4,5-tetrafluorobenzoyl moiety can be efficiently incorporated into various molecular scaffolds. The resulting compounds have demonstrated significant fungicidal activity against a range of important plant pathogens. The provided protocols offer a solid foundation for researchers to explore the synthesis and development of new and effective agrochemical agents based on this fluorinated building block.

References

Application Notes and Protocols: Reaction of Methyl 2,3,4,5-tetrafluorobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4,5-tetrafluorobenzoate is a versatile fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, including amines, alkoxides, and thiols. The regioselectivity of these reactions is a key consideration, with substitution predominantly occurring at the 4-position, para to the electron-withdrawing ester group. This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the fluorine atoms and the ester group.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a direct route to 4-amino-2,3,5-trifluorobenzoate derivatives, which are valuable intermediates in medicinal chemistry.

General Reaction Scheme

reactant1 This compound conditions Solvent, Base Heat reactant1->conditions reactant2 + R¹R²NH (Amine) reactant2->conditions product Methyl 4-(R¹R²-amino)-2,3,5-trifluorobenzoate conditions->product

Caption: General reaction of this compound with amines.

Quantitative Data Summary
Nucleophile (R¹R²NH)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
tert-ButylamineN/AN/AN/AN/A80.8 (for the aminated product before hydrolysis)[1]
AmmoniaNitromethaneAnhydrous Ammonia10020Not specified for the methyl ester[2]
Experimental Protocol: Synthesis of Methyl 4-(tert-butylamino)-2,3,5-trifluorobenzoate (Conceptual Protocol)

This protocol is based on the general principles of nucleophilic aromatic substitution on polyfluoroaromatic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of tert-butylamine (2.0-3.0 eq) to the solution. If necessary, a non-nucleophilic base like triethylamine or potassium carbonate can be added to scavenge the HF formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., amine hydrofluoride) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 4-(tert-butylamino)-2,3,5-trifluorobenzoate.

Reaction with Alkoxide Nucleophiles

The reaction with alkoxides, such as sodium methoxide, leads to the formation of 4-alkoxy-2,3,5-trifluorobenzoate derivatives. These compounds can serve as precursors for various biologically active molecules.

General Reaction Scheme

reactant1 This compound conditions Solvent (e.g., ROH) Heat reactant1->conditions reactant2 + NaOR (Sodium Alkoxide) reactant2->conditions product Methyl 4-alkoxy-2,3,5-trifluorobenzoate conditions->product

Caption: General reaction with alkoxides.

Quantitative Data Summary

Specific quantitative data for the reaction of this compound with sodium methoxide was not found in the provided search results. However, the kinetics of the reaction of sodium methoxide with other pentafluorophenyl compounds have been studied, indicating that such reactions are feasible.[3]

Experimental Protocol: Synthesis of Methyl 4-methoxy-2,3,5-trifluorobenzoate (Conceptual Protocol)
  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol. Carefully add small pieces of sodium metal (1.0-1.2 eq) portion-wise to the methanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq) in dry methanol dropwise at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl). The methanol is then removed under reduced pressure.

  • Extraction and Purification: The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 4-methoxy-2,3,5-trifluorobenzoate.

Reaction with Thiol Nucleophiles

The reaction with thiols, typically in the presence of a base, yields 4-arylthio- or 4-alkylthio-2,3,5-trifluorobenzoate derivatives. These sulfur-containing compounds are of interest in materials science and as intermediates in organic synthesis.

General Reaction Scheme

reactant1 This compound conditions Solvent, Base Heat reactant1->conditions reactant2 + RSH (Thiol) reactant2->conditions product Methyl 4-(R-thio)-2,3,5-trifluorobenzoate conditions->product

Caption: General reaction with thiols.

Quantitative Data Summary

Detailed quantitative data for the reaction of this compound with various thiols is not available in the provided search results. General procedures for thiol alkylations and nucleophilic substitutions involving thiols suggest that these reactions are generally efficient.[4][5]

Experimental Protocol: Synthesis of Methyl 4-(phenylthio)-2,3,5-trifluorobenzoate (Conceptual Protocol)
  • Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0-1.2 eq) in a suitable aprotic solvent like DMF or acetonitrile.

  • Addition of Base: Add a base such as potassium carbonate or sodium hydride (1.1-1.3 eq) to the solution to generate the thiophenoxide in situ. Stir the mixture at room temperature for about 30 minutes.

  • Addition of Ester: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give methyl 4-(phenylthio)-2,3,5-trifluorobenzoate.

Logical Workflow for Nucleophilic Aromatic Substitution

start Start: this compound nucleophile Select Nucleophile (Amine, Alkoxide, Thiol) start->nucleophile base Add Base (if required) nucleophile->base solvent Choose Solvent base->solvent reaction Reaction at Elevated Temperature solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for SNAr reactions.

Conclusion

This compound is a valuable substrate for nucleophilic aromatic substitution reactions, providing access to a variety of substituted trifluorobenzoate derivatives. The protocols provided herein serve as a general guide for researchers. It is important to note that reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for specific nucleophiles to achieve the best results. Further investigation into the scope and limitations of these reactions will undoubtedly expand the utility of this important fluorinated building block in various fields of chemical research and development.

References

Application Note and Protocol: Esterification of 2,3,4,5-Tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3,4,5-Tetrafluorobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the tetrafluorophenyl group can significantly enhance the biological activity, stability, and pharmacokinetic properties of molecules. This document provides a detailed protocol for the esterification of 2,3,4,5-tetrafluorobenzoic acid, a key transformation for the derivatization of this important building block. The procedure outlined is based on the principles of Fischer-Speier esterification, a reliable and widely used method for the synthesis of esters from carboxylic acids and alcohols.

Quantitative Data Summary

ParameterMethyl 2,3,4,5-TetrafluorobenzoateEthyl 2,3,4,5-Tetrafluorobenzoate
Starting Material 2,3,4,5-Tetrafluorobenzoic Acid2,3,4,5-Tetrafluorobenzoic Acid
Alcohol MethanolEthanol
Catalyst Sulfuric Acid (conc.)Sulfuric Acid (conc.)
Reaction Time 4-6 hours6-8 hours
Reaction Temperature Reflux (approx. 65°C)Reflux (approx. 78°C)
Yield 85-95%80-90%
Purity (by GC/NMR) >98%>98%
Appearance Colorless oil or low melting solidColorless oil

Experimental Protocols

This section details the methodology for the synthesis of methyl and ethyl esters of 2,3,4,5-tetrafluorobenzoic acid via Fischer esterification.

Materials and Equipment:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Procedure for the Synthesis of this compound:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 30 mL of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle or oil bath. Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of dichloromethane. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 30 mL of brine. Check the aqueous layer after the bicarbonate wash to ensure it is basic.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Procedure for the Synthesis of Ethyl 2,3,4,5-Tetrafluorobenzoate:

The procedure is analogous to the synthesis of the methyl ester, with the following modifications:

  • Use 40 mL of anhydrous ethanol as the alcohol.

  • The reflux temperature will be higher (approximately 78°C).

  • The reaction time may need to be extended to 6-8 hours for complete conversion.

Visualizations

Experimental Workflow Diagram:

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,3,4,5-Tetrafluorobenzoic Acid + Alcohol (Methanol/Ethanol) Catalyst Add H₂SO₄ (conc.) Reactants->Catalyst Reflux Heat to Reflux (4-8 hours) Catalyst->Reflux Solvent_Removal Remove Excess Alcohol Reflux->Solvent_Removal Extraction Dissolve in Organic Solvent & Wash (H₂O, NaHCO₃, Brine) Solvent_Removal->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purify (Distillation/Chromatography) Concentration->Purification Product Pure Ester Purification->Product Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_products Products Acid R-COOH (2,3,4,5-Tetrafluorobenzoic Acid) Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid Alcohol R'-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst H⁺ (from H₂SO₄) Catalyst->Acid Protonation Protonated_Acid->Tetrahedral_Intermediate + R'-OH (Nucleophilic Attack) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Elimination of Water Proton_Transfer->Water_Loss Ester R-COOR' (Ester) Water_Loss->Ester - H₂O Water H₂O Water_Loss->Water Catalyst_Regen H⁺ (Catalyst Regenerated) Water_Loss->Catalyst_Regen Deprotonation

Application Notes and Protocols for Methyl 2,3,4,5-tetrafluorobenzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct polymerization of methyl 2,3,4,5-tetrafluorobenzoate has not been extensively documented in the current literature, its chemical structure strongly suggests a significant potential role in polymer chemistry as a precursor for functional polymers through post-polymerization modification. This application note details the prospective use of polymers derived from a conceptually similar and reactive monomer, a tetrafluorophenyl acrylate, which would be analogous to a polymer made from an acrylate or methacrylate derivative of 2,3,4,5-tetrafluorobenzoic acid. The tetrafluorophenyl ester group is an excellent leaving group, making it a highly reactive "active ester" for nucleophilic substitution. This allows for the synthesis of a well-defined polymer backbone which can then be functionalized with a variety of molecules, including amines, to yield a diverse library of functional polymers. This method is particularly valuable for creating polymers with functionalities that are not amenable to direct polymerization.

The primary application of such "active ester" polymers is in the biomedical field, particularly for drug delivery and the development of bioconjugates.[1][2] The ability to readily modify the polymer side chains allows for the attachment of therapeutic agents, targeting ligands, and other functional moieties in a controlled manner.

Core Principle: Post-Polymerization Modification

The central strategy involves the initial synthesis of a precursor polymer, poly(2,3,4,5-tetrafluorophenyl (meth)acrylate), via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4][5] This precursor polymer, bearing the reactive tetrafluorophenyl ester side chains, can then be reacted with various primary amines to yield a library of functionalized poly(meth)acrylamides.[6][7] The high reactivity of the tetrafluorophenyl ester ensures efficient conversion under mild reaction conditions.[8][9]

Key Advantages:

  • Versatility: A single precursor polymer can be used to generate a multitude of functional polymers by simply varying the amine used for modification.[7]

  • Controlled Synthesis: Techniques like RAFT polymerization allow for precise control over the molecular weight and architecture of the precursor polymer.[5]

  • Broad Substrate Scope: A wide range of primary amines, including those with sensitive functional groups, can be used for the modification reaction.[6]

  • Biocompatibility: The resulting poly(meth)acrylamides are often water-soluble and have potential for biomedical applications.[7]

Experimental Protocols

Protocol 1: Synthesis of Precursor Polymer via RAFT Polymerization

This protocol describes the synthesis of a precursor polymer analogous to what could be expected from a monomer derived from 2,3,4,5-tetrafluorobenzoic acid, using pentafluorophenyl methacrylate (PFMA) as a well-documented example.[4]

Materials:

  • Pentafluorophenyl methacrylate (PFMA) (monomer)

  • 4-cyanopentanoic acid dithiobenzoate (CTA) (RAFT agent)[4]

  • 2,2'-azobis(2-methylpropionitrile) (AIBN) (initiator)[4]

  • Dioxane (solvent)[4]

Procedure:

  • In a Schlenk tube, dissolve PFMA, CTA, and AIBN in dioxane. A typical molar ratio would be [Monomer]:[CTA]:[Initiator] = 200:10:1.[4]

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in a preheated oil bath at 75°C to initiate polymerization.[4]

  • Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them via ¹⁹F NMR spectroscopy.[4]

  • After reaching the desired conversion, quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the resulting poly(pentafluorophenyl methacrylate) (PPFMA) by size-exclusion chromatography (SEC) for molecular weight and polydispersity, and by NMR spectroscopy for purity and structure confirmation.

Protocol 2: Post-Polymerization Modification with Primary Amines (Aminolysis)

This protocol outlines the general procedure for modifying the precursor polymer with a primary amine.[6][7]

Materials:

  • Precursor polymer (e.g., PPFMA)

  • Primary amine of choice (e.g., 1-amino-2-propanol)[4]

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • Dissolve the precursor polymer in the chosen solvent in a round-bottom flask.

  • Add an excess of the primary amine to the polymer solution. The excess amount will depend on the desired degree of functionalization. For full conversion, a 3-5 fold molar excess of amine per ester group is common.[4]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the pentafluorophenyl ester signals in ¹⁹F NMR spectroscopy.[4]

  • Upon completion, precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether).

  • Isolate the polymer by filtration or centrifugation.

  • Purify the polymer by redissolving it in a minimal amount of a good solvent and re-precipitating it. Repeat this process as necessary to remove unreacted amine and byproducts.

  • Dry the final functionalized polymer under vacuum.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy to confirm the successful modification.

Data Presentation

Table 1: Representative RAFT Polymerization Conditions and Results for Fluorinated Methacrylates

Monomer [M]₀:[CTA]₀:[I]₀ Solvent Temp (°C) Time (h) Mₙ ( g/mol ) Đ (Mₙ/Mₙ) Reference
PFMA 200:10:1 Dioxane 75 24 30,200 <1.15 [4]
TFPM - - - - - - [6]

| PFPMA | - | Dioxane | - | - | - | <1.3 |[5] |

Mₙ: Number-average molecular weight; Đ: Polydispersity index; PFMA: Pentafluorophenyl methacrylate; TFPM: 2,3,5,6-tetrafluorophenyl methacrylate; PFPMA: Pentafluorophenyl methacrylate. Note: Specific conditions for TFPM and PFPMA were not fully detailed in the provided snippets but are expected to be similar to PFMA.

Table 2: Characterization Data for Precursor and Functionalized Polymers

Polymer Technique Key Observations Reference
PPFMA ¹⁹F NMR Signals corresponding to the pentafluorophenyl ester groups are present. [4]
Functionalized Polymer ¹⁹F NMR Disappearance of the pentafluorophenyl ester signals indicates complete conversion. [4]
Functionalized Polymer ¹H NMR Appearance of new signals corresponding to the protons of the attached amine. [10]

| Functionalized Polymer | FTIR | Disappearance of the ester carbonyl stretch and appearance of an amide carbonyl stretch. |[11] |

Visualizations

experimental_workflow cluster_synthesis Precursor Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer Fluorinated (Meth)acrylate Polymerization RAFT Polymerization (e.g., 75°C, 24h) Monomer->Polymerization RAFT_agent RAFT Agent (CTA) RAFT_agent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (Dioxane) Solvent->Polymerization Purification1 Precipitation & Drying Polymerization->Purification1 Precursor_Polymer Precursor Polymer (e.g., PPFMA) Purification1->Precursor_Polymer Modification Aminolysis Reaction (Room Temp) Precursor_Polymer->Modification Amine Primary Amine Amine->Modification Solvent2 Solvent (DMF) Solvent2->Modification Purification2 Precipitation & Drying Modification->Purification2 Functional_Polymer Functional Polymer Purification2->Functional_Polymer

Caption: Experimental workflow for the synthesis and modification of active ester polymers.

signaling_pathway cluster_polymer Precursor Polymer cluster_reaction Modification Reaction cluster_product Functional Polymer Polymer_backbone Poly(meth)acrylate Backbone Active_ester Reactive Tetrafluorophenyl Ester Side Chain Polymer_backbone->Active_ester Pendant group Reaction Nucleophilic Acyl Substitution (Aminolysis) Active_ester->Reaction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Reaction Functional_group Functional Amide Side Chain (R-NH-C=O) Reaction->Functional_group Polymer_backbone2 Poly(meth)acrylate Backbone Polymer_backbone2->Functional_group Pendant group

Caption: Logical relationship of the post-polymerization modification process.

References

Application Notes and Protocols: Introducing a Tetrafluorophenyl Group using Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4,5-tetrafluorobenzoate is a versatile reagent for the introduction of the tetrafluorophenyl moiety into a wide range of organic molecules. The electron-withdrawing nature of the four fluorine atoms and the methyl ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the regioselective substitution of a fluorine atom, typically at the C4 position, by a variety of nucleophiles. The resulting tetrafluorophenyl-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

These application notes provide an overview of the use of this compound in SNAr reactions and detailed protocols for the introduction of the tetrafluorophenyl group using amine, thiol, and phenol nucleophiles.

Principle of the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key reactivity of this compound lies in the SNAr mechanism. The fluorine atoms and the methyl ester group strongly activate the benzene ring towards attack by nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The substitution typically occurs at the para-position (C4) to the electron-withdrawing ester group, as this position is most activated.

Diagram of the general SNAr mechanism:

Caption: General workflow for the SNAr reaction.

Applications in Drug Discovery and Materials Science

The introduction of a tetrafluorophenyl group can significantly modulate the biological activity and physical properties of a molecule. In drug discovery, this modification can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the half-life of a drug.

  • Improved Binding Affinity: The unique electronic properties of the fluorinated ring can lead to stronger interactions with biological targets.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

In materials science, tetrafluorophenyl-containing compounds are used in the development of liquid crystals, polymers, and other advanced materials with tailored electronic and physical properties.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with amine, thiol, and phenol nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (tert-Butylamine)

This protocol is based on the synthesis of a precursor for 4-chloro-2,3,5-trifluorobenzoic acid.[1]

Workflow Diagram:

Amine_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up A Mix this compound and tert-Butylamine B Heat the reaction mixture A->B Reaction Progression C Acidify with HCl B->C Reaction Completion D Isolate the product C->D

Caption: Workflow for the reaction with an amine.

Materials:

  • This compound

  • tert-Butylamine

  • Hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., DMSO, DMF, or neat)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and tert-butylamine (1.2-1.5 eq). The reaction can be performed neat or in a suitable anhydrous solvent like DMSO or DMF.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Carefully add hydrochloric acid to the residue to protonate the resulting amine and facilitate the removal of any excess tert-butylamine.

  • The desired product, methyl 4-(tert-butylamino)-2,3,5-trifluorobenzoate, can be isolated by extraction and purified by column chromatography. A yield of approximately 80.8% can be expected for the subsequent amination step after hydrolysis and further reaction.[1]

Data Presentation:

ReactantNucleophileProductYield (%)
This compoundtert-ButylamineMethyl 4-(tert-butylamino)-2,3,5-trifluorobenzoate~81[1]
Protocol 2: General Protocol for Reaction with Thiol Nucleophiles

This generalized protocol is based on the principles of SNAr reactions with thiols on activated fluoroaromatic compounds.

Workflow Diagram:

Thiol_Reaction_Workflow cluster_preparation Thiolate Generation cluster_reaction SNA r Reaction cluster_workup Work-up and Purification A Dissolve Thiol in aprotic solvent B Add Base (e.g., K2CO3, NaH) A->B C Add this compound B->C Add to reaction D Heat the reaction mixture C->D E Aqueous work-up D->E Reaction Completion F Purify by chromatography E->F

Caption: Workflow for the reaction with a thiol.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Standard reaction and purification glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) portion-wise at room temperature to generate the thiolate.

  • To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 50-100 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation (Expected Outcomes):

NucleophileBaseSolventTemperature (°C)Expected Product
ThiophenolK₂CO₃DMF80Methyl 2,3,5-trifluoro-4-(phenylthio)benzoate
Benzyl mercaptanNaHTHF60Methyl 4-(benzylthio)-2,3,5-trifluorobenzoate
Protocol 3: General Protocol for Reaction with Phenol Nucleophiles

This generalized protocol is based on the principles of SNAr reactions with phenols on activated fluoroaromatic compounds.

Workflow Diagram:

Phenol_Reaction_Workflow cluster_preparation Phenoxide Generation cluster_reaction SNA r Reaction cluster_workup Work-up and Purification A Dissolve Phenol in aprotic solvent B Add Base (e.g., K2CO3, Cs2CO3) A->B C Add this compound B->C Add to reaction D Heat the reaction mixture C->D E Aqueous work-up D->E Reaction Completion F Purify by chromatography E->F

Caption: Workflow for the reaction with a phenol.

Materials:

  • This compound

  • Phenol of choice

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard reaction and purification glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.1 eq) in the chosen anhydrous solvent.

  • Add the base (1.5 eq) and stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 100-150 °C, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation (Expected Outcomes):

NucleophileBaseSolventTemperature (°C)Expected Product
PhenolK₂CO₃DMF120Methyl 2,3,5-trifluoro-4-phenoxybenzoate
4-MethoxyphenolCs₂CO₃DMSO140Methyl 2,3,5-trifluoro-4-(4-methoxyphenoxy)benzoate

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fluorinated compounds and their reactions can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions involving strong bases like sodium hydride should be handled with extreme care, as they are highly reactive with water.

Conclusion

This compound is a valuable building block for the synthesis of tetrafluorophenyl-containing molecules. The protocols provided herein offer a starting point for the efficient introduction of this important pharmacophore via nucleophilic aromatic substitution. The reaction conditions can be further optimized depending on the specific nucleophile and desired product.

References

Application Notes and Protocols for the Mitsunobu Reaction with Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, with a characteristic inversion of stereochemistry.[1][2][3] This powerful transformation is particularly valuable in the synthesis of complex molecules and in drug discovery, where precise control of stereocenters is paramount. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[1][3]

Fluorinated benzoic acids are an important class of nucleophiles in the Mitsunobu reaction, frequently utilized in medicinal chemistry to introduce fluorine atoms into target molecules. The incorporation of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for conducting the Mitsunobu reaction with various fluorinated benzoic acids.

Reaction Mechanism and Considerations for Fluorinated Benzoic Acids

The Mitsunobu reaction proceeds through a complex and well-studied mechanism.[1][2] Initially, triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the carboxylic acid to generate an ion pair. The alcohol subsequently attacks the phosphonium ion, forming an alkoxyphosphonium salt and releasing the carboxylate as the nucleophile. Finally, the carboxylate displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the formation of the desired ester with inversion of configuration at the alcohol's stereocenter.[1]

Fluorinated benzoic acids are generally more acidic than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms. This increased acidity can be advantageous in the Mitsunobu reaction, as the protonation of the betaine intermediate is a crucial step. For sterically hindered alcohols or less reactive systems, employing a more acidic benzoic acid derivative, such as a fluorinated or nitro-substituted one, can lead to significantly improved yields.[4][5]

Experimental Protocols

General Protocol for the Mitsunobu Reaction

This protocol provides a general procedure for the esterification of a secondary alcohol with a fluorinated benzoic acid. The specific quantities of reagents should be calculated based on the limiting reagent, which is typically the alcohol.

Materials:

  • Primary or secondary alcohol

  • Fluorinated benzoic acid (e.g., 2-fluorobenzoic acid, 3,5-difluorobenzoic acid, 4-(trifluoromethyl)benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (often as a 40% solution in toluene)[6]

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., diethyl ether, dichloromethane)[1][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure: [1][4][6]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), the fluorinated benzoic acid (1.2-1.5 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add the DEAD or DIAD (1.2-1.5 eq.) dropwise to the cooled solution. A color change (often to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are typically observed.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within a few hours to overnight. For sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[4]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid) and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired ester from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Mitsunobu reaction with various fluorinated and electron-deficient benzoic acids. The yields are highly dependent on the specific alcohol substrate, reaction conditions, and scale.

Benzoic Acid DerivativeAlcohol SubstrateProduct YieldReference
4-Nitrobenzoic Acid(-)-Menthol85.6%[4]
Highly Fluorinated Benzoic Acid*Various Primary & Sec.83-96%[7]
Benzoic Acid(-)-Menthol27%[4]

*Note: The highly fluorinated benzoic acid used was 3,4,5-tris(5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-1-yloxy)benzoic acid, employed in a fluorous synthesis protocol to facilitate purification.[7]

Mandatory Visualizations

Experimental Workflow

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification reagents Dissolve Alcohol, Fluorinated Benzoic Acid, & PPh3 in THF cooling Cool to 0 °C reagents->cooling addition Slowly Add DEAD/DIAD cooling->addition stirring Stir at RT until complete (Monitor by TLC) addition->stirring concentrate Concentrate in vacuo stirring->concentrate extract Dissolve in EtOAc, Wash with NaHCO3 & Brine concentrate->extract dry Dry over Na2SO4 & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure Ester Product chromatography->product

Caption: Experimental workflow for the Mitsunobu reaction.

Signaling Pathway (Reaction Mechanism)

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair RCOOH Fluorinated Benzoic Acid RCOOH->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium Ester Ester Product (Inverted Stereochemistry) IonPair->Ester RCOO- attacks ROH Alcohol ROH->Alkoxyphosphonium Alkoxyphosphonium->Ester TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Hydrazine Reduced Azodicarboxylate Alkoxyphosphonium->Hydrazine

Caption: Simplified mechanism of the Mitsunobu reaction.

References

Application Notes and Protocols for the Synthesis of APIs Using Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Fluorine's unique properties, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2][3] This document provides detailed application notes and protocols for the synthesis of select APIs utilizing key fluorinated intermediates.

Overview of Fluorination Strategies in API Synthesis

The introduction of fluorine can be achieved through various methods, broadly categorized as nucleophilic, electrophilic, or by using fluorinated building blocks.[2][4] The use of fluorinated building blocks is often a preferred strategy in API synthesis as it avoids the handling of highly reactive and hazardous fluorinating agents in later stages of a complex synthesis.[4][5]

A general workflow for incorporating fluorine into a drug discovery pipeline often begins with the identification of a lead compound, followed by the strategic decision of where and how to introduce fluorine to optimize its properties.

G cluster_0 Drug Discovery & Lead Optimization lead_id Lead Compound Identification prop_analysis Analyze Physicochemical & Metabolic Properties lead_id->prop_analysis fluor_strat Decision on Fluorination Strategy prop_analysis->fluor_strat late_stage Late-Stage Fluorination fluor_strat->late_stage Direct modification of lead building_block Fluorinated Building Block Approach fluor_strat->building_block De novo synthesis synthesis Synthesis of Fluorinated Analogues late_stage->synthesis building_block->synthesis sar_studies Structure-Activity Relationship (SAR) Studies synthesis->sar_studies candidate_selection Candidate Selection sar_studies->candidate_selection

Caption: Workflow for Fluorine Incorporation in Drug Discovery.

The choice of fluorinating reagent is critical and depends on the substrate, desired transformation, and process safety considerations.

G cluster_1 Fluorinating Reagent Selection transformation Desired Transformation? deoxy Deoxyfluorination (e.g., R-OH -> R-F) transformation->deoxy Alcohol to Fluoride electrophilic Electrophilic Fluorination (e.g., Ar-H -> Ar-F) transformation->electrophilic C-H to C-F nucleophilic Nucleophilic Fluorination (e.g., Ar-X -> Ar-F) transformation->nucleophilic Halogen/Leaving Group Exchange dast DAST, Deoxo-Fluor deoxy->dast selectfluor Selectfluor electrophilic->selectfluor kf_csf KF, CsF nucleophilic->kf_csf

Caption: Decision Tree for Selecting a Fluorinating Reagent.

Case Study: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis prominently features the fluorinated intermediate 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione .

Synthetic Workflow

Caption: Synthetic workflow for Celecoxib.
Experimental Protocols

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione [6][7]

  • To a stirred solution of sodium methoxide (25.6 g) in toluene (105 ml), add a solution of 4-methylacetophenone (50 g) in toluene (52 ml) at 20-25 °C over 30 minutes.

  • Stir the mixture for an additional 30 minutes at 20-25 °C.

  • Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 ml) over 1 hour at 20-25 °C.

  • Heat the reaction mixture to approximately 110 °C and maintain for 24 hours.

  • Cool the mixture to 30 °C and pour it into aqueous hydrochloric acid (210 ml, 3N).

  • Separate the layers and extract the aqueous layer with toluene (2 x 50 ml).

  • Combine the organic layers, wash with water (2 x 50 ml), and remove the solvent under vacuum to yield the product.

Protocol 2: Synthesis of Celecoxib [6]

  • A mixture of 4-hydrazinobenzenesulfonamide hydrochloride (42.2 g) and 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (40 g) in methanol (860 ml) is heated to 65 °C.

  • The reaction is stirred at this temperature for 10 hours.

  • Cool the reaction mixture to 25-30 °C and stir for 30 minutes.

  • Further cool to 10-15 °C and stir for one hour.

  • The separated solid is filtered, washed with toluene, and dried at 75 °C for 6 hours to yield Celecoxib.

Quantitative Data
StepProductStarting MaterialsYieldPurity (by HPLC)Reference
14,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione4-Methylacetophenone, Ethyl Trifluoroacetate86-96%Not specified[7]
2Celecoxib4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-Hydrazinobenzenesulfonamide HCl~85% (crude)99.97% (after purification)[6]

Case Study: Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A key fluorinated intermediate in its synthesis is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][8]triazolo[4,3-a]pyrazine hydrochloride .[9]

Synthetic Workflow

Caption: Synthetic workflow for Sitagliptin.
Experimental Protocol

Protocol 3: Synthesis of Boc-Sitagliptin [10]

  • In a 250 mL three-necked round bottom flask, add DMF (400 mL), (3R)-N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (100 g), and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][8]triazolo[4,3-a]pyrazine hydrochloride (72 g).

  • Cool the reaction mixture to 0-5 °C and add TBTU (106 g).

  • Add DIPEA (116.3 g) to the reaction mixture and stir for 1 hour.

  • After completion of the reaction, add water (1 L) and 1% NaHCO3 (600 mL).

  • Stir the mixture for 1 hour at 25-35 °C. The product can then be extracted and purified.

Quantitative Data
RouteKey Fluorinated IntermediateOverall YieldPurityReference
First Generation(3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)-butyric acid52% (over 8 steps)High[11]
Second Generation (Green)Dehydrositagliptinup to 65%>99.6 wt%[12]
Alternative EnzymaticEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate82%High[11]

Case Study: Synthesis of Pazopanib

Pazopanib is a tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. A common intermediate in its synthesis is N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine . While this intermediate is not directly fluorinated, it is coupled with a sulfonamide component, and various synthetic routes exist, some of which may involve fluorinated reagents for other transformations.

Synthetic Workflow

Caption: Synthetic workflow for Pazopanib.
Experimental Protocol

Protocol 4: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and Pazopanib Hydrochloride [13]

  • Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine: React 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate.

  • Methylation: Methylate the resulting intermediate with a methylating agent such as methyl iodide in the presence of a base like cesium carbonate to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

  • Final Coupling: Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to approximately 95 °C, stirring until completion (monitored by TLC).

  • Cool the reaction to room temperature to induce precipitation. Collect the solid by filtration, wash with ethanol, and dry to afford Pazopanib hydrochloride.

Quantitative Data
StepProductStarting MaterialsYieldPurityReference
1N,2,3-trimethyl-2H-indazole-6-amine2,3-dimethyl-2H-indazol-6-amine94%Not specified[1]
2N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine intermediateN,2,3-trimethyl-2H-indazole-6-amine, 2,4-dichloro-5-nitropyrimidine92%Not specified[1]
3Pazopanib intermediatePrevious intermediate, 5-amino-2-methylbenzenesulfonamide87%Not specified[1]
4Pazopanib Hydrochloride (alternative route)N,2,3-trimethyl-2H-indazol-6-amine, 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide~63%99.9% (after purification)[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,3,4,5-tetrafluorobenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Direct Fischer-Speier Esterification: This is a one-step method where 2,3,4,5-tetrafluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and requires conditions that favor the formation of the ester.

  • Two-Step Synthesis via Acyl Chloride: This method involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its more reactive acyl chloride derivative, 2,3,4,5-tetrafluorobenzoyl chloride. The isolated acyl chloride is then reacted with methanol to form the final ester product. This route often leads to higher yields as the second step is not reversible.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. The strong electron-withdrawing nature of the four fluorine atoms on the benzene ring makes the carboxyl group less susceptible to protonation in Fischer-Speier esterification, thus slowing down the reaction. In the acyl chloride route, the high reactivity of 2,3,4,5-tetrafluorobenzoyl chloride makes it prone to hydrolysis if any moisture is present in the reaction. Incomplete reactions or the presence of impurities in the starting materials can also contribute to lower yields.

Q3: What are the most common impurities I might encounter in my final product?

A3: Common impurities include unreacted 2,3,4,5-tetrafluorobenzoic acid, especially in the Fischer-Speier esterification. In the acyl chloride route, the primary impurity is also 2,3,4,5-tetrafluorobenzoic acid, which forms from the hydrolysis of the acyl chloride intermediate.[1][2] Another potential byproduct is 2,3,4,5-tetrafluorobenzoyl anhydride, which can form if the acyl chloride reacts with unreacted carboxylic acid.[3]

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be achieved through several methods. After the reaction, a standard work-up procedure involves neutralizing any remaining acid, extracting the ester into an organic solvent, washing with brine, and drying the organic layer. For higher purity, distillation or column chromatography on silica gel can be employed. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Q5: Is it necessary to use an inert atmosphere for this synthesis?

A5: While not strictly necessary for the Fischer-Speier esterification itself, using an inert atmosphere (like nitrogen or argon) is highly recommended, especially for the acyl chloride route. 2,3,4,5-Tetrafluorobenzoyl chloride is highly sensitive to moisture, and an inert atmosphere helps to prevent its hydrolysis back to the carboxylic acid.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Reaction (Fischer-Speier): The equilibrium was not sufficiently shifted towards the product.a. Increase the reaction time and/or temperature. b. Use a larger excess of methanol. c. Remove water as it forms, for example, by using a Dean-Stark apparatus.
2. Inactive Acyl Chloride: The 2,3,4,5-tetrafluorobenzoyl chloride may have hydrolyzed before or during the reaction.a. Ensure all glassware is oven-dried and cooled under an inert atmosphere. b. Use anhydrous solvents and reagents.[1] c. Use freshly prepared or purified 2,3,4,5-tetrafluorobenzoyl chloride.
3. Insufficient Catalyst (Fischer-Speier): The amount of acid catalyst is too low to effectively protonate the carboxylic acid.Increase the amount of acid catalyst (e.g., sulfuric acid) incrementally.
Presence of Starting Material in Final Product 1. Incomplete Conversion: The reaction did not go to completion.Refer to the solutions for "Low or No Product Formation".
2. Hydrolysis of Product: The ester may be hydrolyzing back to the carboxylic acid during work-up.Ensure that the neutralization and washing steps are performed without undue delay and at a low temperature if possible.
Formation of Multiple Byproducts 1. Presence of Water: Moisture in the reaction leads to the hydrolysis of the acyl chloride intermediate to the corresponding carboxylic acid.[1][2]Strictly adhere to anhydrous conditions. Use an inert atmosphere.[1]
2. Formation of Anhydride: The acyl chloride intermediate reacts with unreacted carboxylic acid.[3]a. Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding methanol. b. Alternatively, add the acyl chloride to the methanol solution to ensure it reacts with the alcohol preferentially.
Difficulty in Product Isolation 1. Emulsion during Work-up: Formation of an emulsion during the extraction process can make layer separation difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
2. Product Loss during Purification: The product may be lost during distillation or chromatography.a. For distillation, ensure the vacuum is stable and the collection flask is adequately cooled. b. For chromatography, choose an appropriate solvent system to ensure good separation from impurities.

Quantitative Data

The following table summarizes a selection of reported yields for the synthesis of the key intermediate, 2,3,4,5-tetrafluorobenzoyl chloride, which is a critical step in one of the main synthetic routes.

ReagentCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Thionyl ChlorideDMFNone90-951.5 h96.2[4]
TriphosgeneDMF1,2-dichloroethane804 h~95[5]
Oxalyl ChlorideDMFDichloromethaneRoom TempOvernightNot specified[3][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol is a two-step process that generally provides higher yields.

Step 1: Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride (adapted from literature[3])

  • In a fume hood, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Add anhydrous dichloromethane as the solvent.

  • Slowly add oxalyl chloride (1.1 eq) to the suspension.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 3 drops). Vigorous gas evolution will be observed.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 2,3,4,5-tetrafluorobenzoyl chloride is often used in the next step without further purification.

Step 2: Esterification of 2,3,4,5-tetrafluorobenzoyl chloride

  • Cool a solution of anhydrous methanol (at least 3 eq) in an oven-dried round-bottom flask in an ice bath under an inert atmosphere.

  • Slowly add the freshly prepared 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) to the cold methanol solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding it to a beaker of cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Direct Fischer-Speier Esterification of 2,3,4,5-tetrafluorobenzoic Acid (Adapted)

This protocol is a one-step method but may result in lower yields due to the equilibrium nature of the reaction.

  • To a round-bottom flask, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for several hours (the reaction progress can be monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the excess methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purify by distillation or column chromatography as needed.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Fischer-Speier Esterification cluster_1 Route 2: Via Acyl Chloride Acid 2,3,4,5-Tetrafluorobenzoic Acid Ester_1 This compound Acid->Ester_1 H₂SO₄, Reflux Methanol_1 Methanol Methanol_1->Ester_1 Acid_2 2,3,4,5-Tetrafluorobenzoic Acid AcylChloride 2,3,4,5-Tetrafluorobenzoyl Chloride Acid_2->AcylChloride SOCl₂ or (COCl)₂ Ester_2 This compound AcylChloride->Ester_2 Methanol_2 Methanol Methanol_2->Ester_2

Caption: Synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Route Which Synthesis Route? Check_SM->Route Fischer Fischer-Speier Route->Fischer Direct Acyl Acyl Chloride Route->Acyl Two-Step Fischer_Actions Increase MeOH excess Increase reaction time/temp Remove H₂O (Dean-Stark) Fischer->Fischer_Actions Acyl_Check Anhydrous Conditions? Acyl->Acyl_Check Purification Review Purification Step (Distillation/Chromatography) Fischer_Actions->Purification Acyl_Yes Check Acyl Chloride Quality (Freshly prepared?) Acyl_Check->Acyl_Yes Yes Acyl_No Dry all glassware & solvents Use inert atmosphere Acyl_Check->Acyl_No No Acyl_Yes->Purification Acyl_No->Purification End Yield Improved Purification->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of Methyl 2,3,4,5-tetrafluorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Methyl 2,3,4,5-tetrafluorobenzoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the properties of this compound is crucial for selecting the appropriate chromatographic conditions. The presence of four electronegative fluorine atoms and a methyl ester group influences its polarity and interactions with the stationary phase.[1]

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₈H₄F₄O₂[2]Affects molecular weight and polarity.
Molecular Weight 208.11 g/mol [2]---
Appearance Typically a solid or oil.Influences sample preparation and loading technique.
Polarity Moderately polar. The ester group provides polarity, while the fluorinated benzene ring has both polar (C-F bonds) and non-polar (aromatic ring) character.Guides the selection of an appropriate mobile phase (eluent) system, usually a mixture of non-polar and polar solvents.
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Important for choosing a solvent for sample loading.

Q2: What are the most common impurities to be separated during the purification of this compound?

The most common process-related impurity is typically the unreacted starting material, 2,3,4,5-tetrafluorobenzoic acid . This carboxylic acid is significantly more polar than the target ester and will interact strongly with the silica gel. Other potential impurities can include residual reagents or by-products from preceding synthetic steps. Washing a solution of the crude product with a mild base, like aqueous sodium bicarbonate, can remove the majority of the acidic impurity before chromatography, simplifying the purification.[3]

Q3: What is the recommended stationary and mobile phase for this purification?

  • Stationary Phase: Standard Silica Gel (60-120 or 100-200 mesh) is the most common and effective choice. The slightly acidic nature of silica gel is generally not a problem for this ester, but it strongly retains the carboxylic acid impurity.[3][4] If the ester shows signs of degradation, neutral alumina could be considered as an alternative.[5][6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is recommended. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the product.[5]

Solvent SystemPolarityNotes
Hexane / Ethyl Acetate Low to MediumA standard and effective system. Start with a low percentage of ethyl acetate (e.g., 5%) and increase as needed.
Heptane / Ethyl Acetate Low to MediumSimilar to hexane/EtOAc, but heptane is less volatile.
Hexane / Dichloromethane Low to MediumGood for compounds of intermediate polarity.
Hexane / Toluene LowIncorporating toluene can improve the separation of aromatic compounds.[6]

Q4: How should I prepare and load my sample onto the column?

Proper sample loading is critical for achieving good separation.[4] There are two primary methods:

  • Wet Loading: This is the preferred method for samples that are readily soluble in the initial mobile phase. Dissolve the crude product in the minimum amount of the eluent.[7] Carefully add the concentrated solution to the top of the silica bed without disturbing the surface.[7]

  • Dry Loading: This method is ideal for samples that have poor solubility in the mobile phase.[7] Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent completely to get a free-flowing powder.[7] This powder is then carefully added to the top of the packed column.

Detailed Experimental Protocol

This protocol outlines the standard procedure for purifying this compound.

Step 1: TLC Analysis and Solvent System Optimization

  • Dissolve a small amount of the crude product in a solvent like ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of a chosen solvent system (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light.

  • The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of ~0.3.[4]

Step 2: Column Packing

  • Choose an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).[4]

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[4]

  • Once the silica has settled, add another layer of sand on top to protect the surface.[4]

  • Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.[4]

Step 3: Sample Loading

  • Drain the solvent until it is just level with the top layer of sand.

  • Load the sample using either the wet or dry loading method as described in the FAQ.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (if using flash chromatography) to begin elution.

  • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

  • If separation is difficult, a gradient elution can be used. This involves starting with a non-polar mobile phase and gradually increasing the percentage of the polar solvent over time.

Step 5: Post-Purification Analysis

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of Polyfluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyfluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of polyfluorinated esters.

Issue 1: Low Yield of the Desired Polyfluorinated Ester

Question: I am getting a low yield of my target polyfluorinated ester. What are the potential causes and how can I improve the yield?

Answer:

Low yields in polyfluorinated ester synthesis can stem from several factors, primarily the reversible nature of esterification reactions and the occurrence of side reactions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction (Equilibrium): Fischer esterification, a common method for synthesizing these esters, is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thus lowering the yield of the ester.[1][2]

    • Solution: To drive the reaction towards the product side, you can:

      • Use an excess of one reactant: Typically, the less expensive reactant, often the alcohol, is used in large excess.[2]

      • Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Side Reactions: Several side reactions can consume your starting materials or the desired product, leading to a lower yield. These are discussed in detail in the following sections.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with tertiary alcohols.

    • Catalyst: The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are crucial. Insufficient catalyst will result in a slow reaction, while an excessive amount can promote side reactions.

Issue 2: Presence of an Alkene Impurity in the Product Mixture

Question: My final product is contaminated with an alkene. What is causing this and how can I prevent it?

Answer:

The formation of an alkene is a common side reaction, particularly when using secondary or tertiary polyfluorinated alcohols, through an elimination pathway.

  • Cause: Acid-catalyzed dehydration of the alcohol is a competing reaction to esterification. This is especially favored at higher temperatures. Tertiary alcohols are particularly prone to elimination reactions.[3]

  • Troubleshooting:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the elimination reaction relative to the substitution (esterification) reaction.

    • Choice of Reactants: If possible, use a primary polyfluorinated alcohol, which is less susceptible to elimination.

    • Milder Reaction Conditions: Consider using alternative esterification methods that do not require strong acids and high temperatures, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Data on Temperature Effect on Byproduct Formation (Illustrative Example for Ethanol Dehydration):

The formation of diethyl ether and ethylene from ethanol dehydration is analogous to the competition between esterification and elimination. The following table illustrates how temperature can influence the product distribution.

Temperature (°C)Ethanol Conversion (%)Diethyl Ether Yield (%)Ethylene Yield (%)
15068.05--
175-9.28-
20093.121.323Increased
225-11.29-

Data compiled from analogous ethanol dehydration studies. Specific data for polyfluorinated systems may vary.[4][5]

Issue 3: Identification of an Unexpected Ether Byproduct

Question: I have identified an ether impurity in my product. How is this being formed and what can I do to minimize it?

Answer:

Ether formation is another possible side reaction, occurring through the acid-catalyzed reaction between two alcohol molecules.

  • Cause: Under acidic conditions, an alcohol can be protonated, and then attacked by another alcohol molecule in a nucleophilic substitution reaction (similar to the Williamson ether synthesis mechanism) to form an ether and water. This is more likely to occur if the alcohol is used in large excess and at elevated temperatures.

  • Troubleshooting:

    • Control Stoichiometry: While an excess of alcohol is often used to drive the esterification equilibrium, an extremely large excess can increase the likelihood of ether formation. Experiment with reducing the excess amount.

    • Temperature Management: As with elimination, higher temperatures favor ether formation. Running the reaction at the lowest effective temperature can help minimize this side reaction.

    • Alternative Synthesis Route: If ether formation is a significant problem, consider synthesizing the ester from the corresponding polyfluoroalkyl halide and a carboxylate salt, which avoids the use of an alcohol as a reactant.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Fischer esterification of polyfluorinated alcohols?

A1: The most common side reactions include:

  • Dehydration of the alcohol: This leads to the formation of an alkene, especially with secondary and tertiary alcohols at higher temperatures.[3]

  • Ether formation: Two alcohol molecules can react to form an ether, particularly when the alcohol is used in a large excess.

  • Hydrolysis of the ester: Since Fischer esterification is reversible, the ester product can react with the water byproduct to revert to the starting materials.[1][2]

Q2: How can I effectively remove water from the reaction mixture to improve my ester yield?

A2: Several methods can be employed:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a very effective method for continuously removing water as the reaction progresses.

  • Dehydrating Agents: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water produced.

  • Use of a Strong Acid Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.

Q3: My polyfluorinated ester seems to be degrading during purification. Why is this happening?

A3: Polyfluorinated esters can be susceptible to hydrolysis, especially in the presence of acidic or basic residues from the reaction or workup.

  • Acid-catalyzed hydrolysis: Residual acid catalyst can promote the hydrolysis of the ester back to the carboxylic acid and alcohol if water is present.

  • Base-catalyzed hydrolysis (saponification): If a basic workup is used (e.g., washing with sodium bicarbonate solution to neutralize the acid catalyst), residual base can catalyze the hydrolysis of the ester.

To avoid this, ensure thorough neutralization and washing during the workup, followed by drying of the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before final purification.

Q4: What is the best way to purify my polyfluorinated ester?

A4: The purification method will depend on the physical properties of your ester and the nature of the impurities. Common methods include:

  • Distillation: If the ester is volatile and has a significantly different boiling point from the impurities, fractional distillation under atmospheric or reduced pressure is a very effective purification method.

  • Column Chromatography: For non-volatile esters or to separate from impurities with similar boiling points, column chromatography on silica gel is a standard technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined, often using thin-layer chromatography (TLC) for initial screening.

  • Washing/Extraction: A liquid-liquid extraction workup is crucial to remove the acid catalyst, unreacted carboxylic acid, and excess alcohol. Typically, the reaction mixture is diluted with an organic solvent and washed sequentially with water, a dilute base (like sodium bicarbonate solution) to remove acidic components, and finally with brine to remove residual water.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of a Polyfluorinated Alcohol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus if performing azeotropic removal of water), add the polyfluorinated carboxylic acid (1.0 equivalent) and the polyfluorinated alcohol (1.5 - 3.0 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling points of the reactants and solvent, if used). Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid - be cautious of CO2 evolution)

    • Brine (saturated NaCl solution)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by distillation or column chromatography.

Protocol 2: GC-MS Analysis for Quantification of Byproducts
  • Sample Preparation:

    • Take an aliquot (e.g., 100 µL) of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known volume (e.g., 1 mL).

    • Add an internal standard (a compound not present in the reaction mixture with a known concentration and a retention time that does not overlap with other components) for quantitative analysis.

  • GC-MS Conditions (Example):

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate components with different boiling points.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: A suitable mass range to detect the expected products and byproducts (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peaks corresponding to the desired ester, unreacted starting materials, and any byproducts (e.g., alkene, ether) by comparing their mass spectra with libraries (e.g., NIST) and their retention times with known standards if available.

    • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the peak area of the internal standard. Create a calibration curve with known concentrations of the desired product and byproducts for accurate quantification.

Visualizations

Side_Reactions_in_Polyfluorinated_Ester_Synthesis cluster_main Main Reaction: Esterification cluster_side Potential Side Reactions R_F_COOH Polyfluorinated Carboxylic Acid Ester Polyfluorinated Ester R_F_COOH->Ester + R'_F-OH (H+) R_F_OH Polyfluorinated Alcohol R_F_OH->Ester Alkene Alkene R_F_OH->Alkene - H2O (H+, Heat) Ether Ether R_F_OH->Ether + R'_F-OH (H+, Heat) Water Water Hydrolysis Hydrolysis Products (Starting Materials) Ester->Hydrolysis + H2O (H+ or OH-) Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze product mixture (GC-MS, NMR) Start->Analyze Identify Identify major byproduct(s) Analyze->Identify Alkene Alkene byproduct detected Identify->Alkene Elimination Ether Ether byproduct detected Identify->Ether Dimerization Hydrolysis Starting materials present Identify->Hydrolysis Reversibility Optimize_Alkene Lower reaction temperature Use primary alcohol if possible Alkene->Optimize_Alkene Optimize_Ether Reduce excess alcohol Lower reaction temperature Ether->Optimize_Ether Optimize_Hydrolysis Remove water (Dean-Stark) Use excess alcohol Hydrolysis->Optimize_Hydrolysis Purify Purify product (Distillation, Chromatography) Optimize_Alkene->Purify Optimize_Ether->Purify Optimize_Hydrolysis->Purify

References

Technical Support Center: Optimizing Reaction Conditions for Tetrafluorobenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the esterification of tetrafluorobenzoate. It is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and resolving common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of tetrafluorobenzoic acids.

Question: Why is my esterification yield of tetrafluorobenzoate low or the reaction not proceeding to completion?

Answer: Low yields in the esterification of tetrafluorobenzoic acids can be attributed to several factors, primarily the equilibrium nature of the Fischer esterification reaction and the electronic properties of the starting material. The strong electron-withdrawing effects of the fluorine atoms can increase the acidity of the carboxylic acid but may also influence the reaction equilibrium.

Here are the common causes and their solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, reducing the ester yield.[1][2]

    • Solution: Employ strategies to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like molecular sieves to the reaction mixture. Using a large excess of the alcohol reactant can also shift the equilibrium towards the product.[1][2]

  • Insufficient Catalyst Activity or Amount: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient quantity.

    • Solution: Use a fresh, anhydrous acid catalyst. Typical catalytic loadings for sulfuric acid or p-toluenesulfonic acid (p-TsOH) are 1-5 mol% relative to the carboxylic acid. For challenging esterifications, increasing the catalyst loading may be beneficial.

  • Suboptimal Reaction Temperature and Time: The reaction may not have reached a high enough temperature or been allowed to proceed for a sufficient duration to reach equilibrium.

    • Solution: Ensure the reaction is heated to the reflux temperature of the alcohol or solvent being used. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time if starting material is still present. For instance, the synthesis of methyl 2,3,4-trifluorobenzoate using thionyl chloride in methanol was heated at 60-65°C for three days.

  • Purity of Reagents: The presence of water in the tetrafluorobenzoic acid or the alcohol will inhibit the reaction.

    • Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.

Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

Answer: Several side reactions can occur during the acid-catalyzed esterification of tetrafluorobenzoate, leading to impurities and reduced yield of the desired ester.

  • Ether Formation: The alcohol reactant can undergo acid-catalyzed self-condensation to form an ether, especially at higher temperatures. This is more prevalent with secondary alcohols like isopropanol.[3]

    • Mitigation: Use milder reaction conditions if possible. Employing a less acidic catalyst, such as p-TsOH instead of sulfuric acid, may reduce the extent of this side reaction.

  • Decarboxylation: While generally requiring high temperatures, highly electron-deficient aromatic carboxylic acids can be susceptible to decarboxylation.

    • Mitigation: Avoid excessively high reaction temperatures. If decarboxylation is suspected, monitor the reaction for the formation of the corresponding tetrafluorobenzene. The decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid is a known process that occurs at elevated temperatures (105°-125° C) in the presence of a base catalyst.[3]

  • Reactions with Sulfuric Acid: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring is a potential, though less common, side reaction.

    • Mitigation: Use the minimum effective amount of sulfuric acid and avoid unnecessarily high temperatures. Consider using an alternative catalyst like p-TsOH.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is better for tetrafluorobenzoate esterification, sulfuric acid or p-toluenesulfonic acid (p-TsOH)?

A1: Both sulfuric acid and p-TsOH are effective catalysts for Fischer esterification.[1] Sulfuric acid is a stronger acid and may lead to faster reaction rates, but it can also promote side reactions like ether formation and dehydration of alcohols more readily.[3] p-TsOH is a solid, making it easier to handle, and is generally considered a milder catalyst, which can be advantageous for sensitive substrates. The choice often depends on the specific alcohol being used and the reaction scale.

Q2: How can I effectively remove the unreacted tetrafluorobenzoic acid after the reaction?

A2: Unreacted tetrafluorobenzoic acid can be removed during the aqueous work-up. By washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic starting material will be converted to its water-soluble carboxylate salt and partition into the aqueous layer. The desired ester, being neutral, will remain in the organic layer.[4]

Q3: What is a typical work-up procedure for a tetrafluorobenzoate esterification reaction?

A3: A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine (saturated NaCl solution) to aid in the separation of the layers and remove residual water.[4][5]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering off the drying agent and concentrating the filtrate under reduced pressure to obtain the crude ester.

  • Further purification can be achieved by distillation or column chromatography if necessary.[4]

Q4: Can I use a heterogeneous catalyst for the esterification of tetrafluorobenzoic acids?

A4: Yes, heterogeneous catalysts can be a good alternative, offering easier separation and potential for recycling. For example, the metal-organic framework UiO-66-NH₂ has been successfully used as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids.

Data Presentation

Table 1: Comparison of Catalysts for Methyl Esterification of Benzoic Acid Derivatives

Carboxylic AcidCatalystAlcoholTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidH₂SO₄Methanol65190[5]
2,3,4-Trifluorobenzoic AcidThionyl ChlorideMethanol60-657281
Caffeic Acidp-TsOHMethanol65484.0
Oleic AcidOMP-TsOH-1Methanol80->60 (in 2h)

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Tetrafluorobenzoic Acid using Sulfuric Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., ethanol, 10-20 eq.). The alcohol can often serve as the solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.02-0.05 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification using Thionyl Chloride (for Methyl Esters)

This protocol is adapted for tetrafluorobenzoic acid from a procedure for trifluorobenzoic acid.

  • Setup: In a three-necked, round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in dry methanol (sufficient to dissolve the acid).

  • Reagent Addition: Cool the flask in an ice/water bath and add thionyl chloride (SOCl₂, ~2.0 eq.) dropwise with stirring under an inert atmosphere (e.g., argon).

  • Reaction: Heat the mixture at 60-65 °C for an extended period (e.g., 24-72 hours) under an inert atmosphere. Monitor the reaction for completion.

  • Solvent Removal: After the reaction is complete, remove the excess methanol and thionyl chloride under reduced pressure.

  • Purification: The resulting residue can be purified by extraction with a nonpolar solvent (e.g., pentane or hexane) and/or column chromatography on silica gel.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware reagents Add Tetrafluorobenzoic Acid and Excess Alcohol start->reagents catalyst Add Acid Catalyst (e.g., H2SO4 or p-TsOH) reagents->catalyst reflux Heat to Reflux (e.g., 60-110 °C) catalyst->reflux monitor Monitor Progress (TLC, GC) reflux->monitor cool Cool to RT monitor->cool extract Dilute & Extract with Organic Solvent cool->extract wash Wash with NaHCO3(aq) and Brine extract->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Final Product: Tetrafluorobenzoate Ester purify->end

Caption: Experimental workflow for tetrafluorobenzoate esterification.

Troubleshooting_Esterification start Low Ester Yield? q_water Is water being removed? start->q_water Check Equilibrium q_conditions Are reaction time and temperature optimal? start->q_conditions Check Conditions q_catalyst Is catalyst active and in correct amount? start->q_catalyst Check Catalyst q_byproducts Byproducts observed? start->q_byproducts Check Purity s_water_no Solution: - Use Dean-Stark trap - Add molecular sieves q_water->s_water_no No s_water_yes Is alcohol in large excess? q_water->s_water_yes Yes s_excess_no Solution: Increase alcohol concentration (e.g., use as solvent) s_water_yes->s_excess_no No s_water_yes->q_conditions Yes s_conditions_no Solution: - Increase reaction time - Ensure reflux temperature q_conditions->s_conditions_no No q_conditions->q_catalyst Yes s_catalyst_no Solution: - Use fresh, anhydrous catalyst - Optimize catalyst loading (1-5 mol%) q_catalyst->s_catalyst_no No q_catalyst->q_byproducts Yes s_byproducts_yes Identify byproduct: - Ether -> Milder conditions/catalyst - Decarboxylation -> Lower temp. q_byproducts->s_byproducts_yes Yes

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: Purification of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of Methyl 2,3,4,5-tetrafluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically arise from the starting materials and side reactions during synthesis. These can include:

  • Unreacted 2,3,4,5-tetrafluorobenzoic acid: This is the most common impurity, especially in Fischer esterification where the reaction is an equilibrium.[1]

  • Residual acid catalyst: If an acid catalyst such as sulfuric acid is used, it must be neutralized and removed.

  • Water: Can lead to hydrolysis of the ester, especially at elevated temperatures or under acidic or basic conditions.

  • Byproducts from starting material synthesis: Impurities present in the starting 2,3,4,5-tetrafluorobenzoic acid may carry through to the final product.

  • 2,3,4,5-tetrafluorobenzoyl anhydride: This can form if an acid chloride intermediate is used in the presence of any moisture.[2]

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is highly recommended to remove the primary impurity, unreacted 2,3,4,5-tetrafluorobenzoic acid. The crude product, dissolved in an organic solvent, should be washed with a mild aqueous base like sodium bicarbonate solution. This will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.

Q3: Which purification technique is best for achieving high purity (>98%) this compound?

A3: For achieving high purity, a combination of an initial acid-base wash followed by either column chromatography or recrystallization is generally effective.

  • Column chromatography is excellent for separating compounds with different polarities and can yield very high purity product.

  • Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent can be found.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Finding an ideal solvent for recrystallization often requires some experimentation. A good starting point would be to test solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to screen for esters include:

  • Hexane/Ethyl Acetate mixture

  • Ethanol

  • Methanol

  • Toluene

A two-solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and a "poor" solvent is added to induce crystallization upon cooling, can also be effective.

Q5: Is this compound stable on silica gel during column chromatography?

A5: Fluorinated compounds can sometimes interact strongly with the silica gel stationary phase, potentially leading to poor separation or decomposition. However, fluorinated silica phases are available that can improve the separation of fluorinated compounds.[3][4] It is advisable to perform a small-scale test (e.g., TLC) to assess the stability and chromatographic behavior of the compound on the chosen stationary phase before committing to a large-scale column.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Addition of brine (saturated NaCl solution) can also help to break up emulsions.
Product loss Hydrolysis of the ester by a strong base.Use a mild base like sodium bicarbonate or potassium carbonate for the wash. Avoid strong bases like sodium hydroxide.
Incomplete removal of acidic impurity Insufficient amount of base used.Use a sufficient volume of the basic solution and repeat the wash if necessary. Test the pH of the aqueous layer to ensure it is basic.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of the eluent. A common solvent system for esters is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
Compound is stuck on the column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Compound runs with the solvent front Eluent is too polar.Decrease the polarity of the eluent.
Streaking of the compound on the column Column is overloaded.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
The compound is not stable on silica gel.Consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina or a fluorinated phase.[3][4]
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a seed crystal of the pure compound.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent or a different solvent system.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product The compound is too soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Parameter Typical Value Reference
Column Chromatography Starting Material1.0 g crude productRepresentative
Stationary PhaseSilica gel (230-400 mesh)[5]
Eluent SystemHexane:Ethyl Acetate (gradient)[5]
Typical Recovery 85-95% [5]
Purity (by HPLC/GC) >98% [5]
Recrystallization Starting Material1.0 g crude productRepresentative
Solvent SystemTo be determined experimentally (e.g., Ethanol/Water)[6][7][8][9]
Typical Recovery 70-90% General estimate
Purity (by HPLC/GC) >98% General estimate

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Column Chromatography

This protocol is suitable for purifying gram-scale quantities of crude this compound containing acidic impurities.

1. Acid-Base Extraction a. Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. b. Add an equal volume of saturated aqueous sodium bicarbonate solution. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. d. Allow the layers to separate. Drain the lower aqueous layer. e. Repeat the wash with sodium bicarbonate solution (steps b-d). f. Wash the organic layer with an equal volume of brine (saturated NaCl solution). g. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. h. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, neutralized product.

2. Column Chromatography a. Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top. c. Sample Loading: Dissolve the crude product from step 1h in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column. d. Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the target compound. e. Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC). f. Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound.

1. Solvent Selection a. In a small test tube, add a small amount of the crude product. b. Add a few drops of a test solvent and observe the solubility at room temperature. c. If insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature. d. If the compound is soluble at room temperature, the solvent is not suitable. e. Test a range of solvents to find the most appropriate one or a suitable two-solvent system.

2. Recrystallization Procedure a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. c. If there are insoluble impurities, perform a hot filtration. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath to maximize crystallization. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold solvent. h. Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_analysis Final Product crude_product Crude Methyl 2,3,4,5-tetrafluorobenzoate acid_base_extraction Acid-Base Extraction (Wash with NaHCO3) crude_product->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography For complex mixtures or high purity recrystallization Recrystallization acid_base_extraction->recrystallization For solid crude product pure_product Pure Methyl 2,3,4,5-tetrafluorobenzoate (>98% Purity) column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause_yield Potential Causes for Low Yield cluster_cause_purity Potential Causes for Low Purity cluster_solution_yield Solutions for Low Yield cluster_solution_purity Solutions for Low Purity start Purification Issue Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity hydrolysis Ester Hydrolysis low_yield->hydrolysis solubility Product too soluble in recrystallization solvent low_yield->solubility adsorption Product stuck on chromatography column low_yield->adsorption incomplete_extraction Incomplete removal of acidic impurities low_purity->incomplete_extraction poor_separation Poor separation in chromatography low_purity->poor_separation co_crystallization Impurities co-crystallize with product low_purity->co_crystallization mild_base Use mild base (NaHCO3) for extraction hydrolysis->mild_base optimize_solvent Optimize recrystallization solvent and temperature solubility->optimize_solvent adjust_eluent Adjust eluent polarity in chromatography adsorption->adjust_eluent repeat_wash Repeat basic wash incomplete_extraction->repeat_wash optimize_chrom Optimize chromatography conditions (eluent, stationary phase) poor_separation->optimize_chrom rescreen_solvent Re-screen recrystallization solvents co_crystallization->rescreen_solvent

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Safe Handling and Storage of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated compounds. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe and effective handling and storage of these unique and reactive molecules.

Quick Links

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of fluorinated compounds.

Q1: Why do fluorinated compounds require special handling and storage?

A1: The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. Many fluorinating agents are highly reactive and toxic. While the carbon-fluorine bond is very strong, making some fluorinated compounds highly stable, this stability can also lead to persistence in the environment.[1][2] Additionally, some fluorinated compounds can release hazardous substances like hydrogen fluoride (HF) upon decomposition.

Q2: What are the primary hazards associated with fluorinated compounds?

A2: The hazards vary depending on the specific compound. Key hazards include:

  • Corrosivity: Many fluorinating agents and some fluorinated acids are highly corrosive to skin, eyes, and respiratory tracts.

  • Toxicity: Some fluorinated compounds are toxic and can have significant health effects.[3] For example, fluoroacetic acid and its salts are potent poisons.

  • Reactivity: Fluorinating agents can react violently with incompatible materials such as water, strong acids, bases, and oxidizing or reducing agents.[4]

  • HF Generation: Some fluorinated compounds can decompose to produce highly toxic and corrosive hydrogen fluoride gas.

Q3: What type of personal protective equipment (PPE) is required when working with fluorinated compounds?

A3: The appropriate PPE depends on a thorough risk assessment of the specific compound and procedure. However, a general guideline includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves are essential. The choice of glove material should be based on the specific compound and solvent used; consult the glove manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[4]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale work or particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: All work with volatile fluorinated compounds or fluorinating agents must be performed in a properly functioning chemical fume hood.[4]

Q4: What are the ideal storage conditions for fluorinated compounds?

A4: Proper storage is crucial to maintain the stability and integrity of fluorinated compounds. General storage guidelines include:

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] Many fluorinated compounds are sensitive to heat and should be stored at low temperatures (typically between -20°C and 25°C) to prevent degradation.[5]

  • Light: Many fluorinated compounds are photosensitive and should be stored in opaque or amber containers to protect them from light.[5]

  • Moisture: Protect from moisture, as water can react with some fluorinated compounds, leading to hydrolysis or other degradation reactions. The use of desiccants is recommended.[5]

  • Inert Atmosphere: For air-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent oxidation.[5]

Q5: How should I dispose of fluorinated compound waste?

A5: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers and disposed of as hazardous waste according to institutional and local regulations.[4] Do not mix incompatible waste streams. For specific guidance, contact your institution's environmental health and safety (EHS) office.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving fluorinated compounds.

Analytical Challenges

Q: My 19F NMR spectrum shows broad peaks. What could be the cause?

A: Broad peaks in 19F NMR can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step to address this.

  • Low Solubility or Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.

  • Chemical Exchange: Fluorine atoms may be undergoing chemical exchange between different environments on the NMR timescale. Running the experiment at a different temperature can help confirm this.

Q: I'm observing poor peak shapes (tailing or fronting) for my fluorinated analytes in LC-MS.

A: This can be due to:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Using a mobile phase with a different pH or higher ionic strength can help.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Contamination: Fluorinated compounds are ubiquitous in lab environments and can cause background contamination. Use "PFAS-free" or "fluorine-free" LC systems and high-purity solvents.

Reaction Issues

Q: My fluorination reaction has a low or no yield.

A: Several factors could be contributing to a low yield:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are moisture-sensitive. Ensure your reagent has been stored properly under anhydrous conditions and use a fresh bottle if necessary.

  • Incorrect Solvent: The solvent can play a crucial role. Ensure the solvent is anhydrous and compatible with the fluorinating agent. Some electrophilic reagents can react exothermically with solvents like DMF or DMSO.

  • Substrate Instability: The starting material may be degrading under the reaction conditions. Consider using milder conditions or a different fluorinating agent.

  • Inappropriate Stoichiometry: Ensure the correct ratio of fluorinating agent to substrate is being used.

Experimental Protocols

This section provides detailed methodologies for key procedures involving fluorinated compounds.

Protocol 1: General Safe Handling of a Fluorinated Solid
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the specific compound.

    • Ensure a properly functioning chemical fume hood is available.

    • Assemble all necessary PPE: chemical splash goggles, face shield, chemical-resistant gloves (double-gloved), and a flame-resistant lab coat.

    • Designate a specific work area within the fume hood for handling the compound.

  • Handling:

    • Before opening the container, ensure it is at room temperature to avoid moisture condensation.

    • Carefully open the container inside the fume hood.

    • Use a powder-free spatula to weigh the desired amount of the solid onto weighing paper or into a tared container. Avoid creating dust.

    • If transferring to a reaction vessel, do so carefully to prevent spills.

    • Securely close the container immediately after use.

  • Cleanup and Disposal:

    • Clean the designated work area and any equipment used with an appropriate solvent.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed hazardous waste container.

    • Wash hands thoroughly after removing PPE.

Protocol 2: Quenching of Diethylaminosulfur Trifluoride (DAST)

! CAUTION: This procedure is highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[4]

  • Preparation:

    • Ensure the reaction is complete by monitoring with a suitable analytical technique (e.g., TLC, LC-MS).

    • Cool the reaction mixture to 0 °C in an ice-water bath.[4]

    • Prepare a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) and have a large beaker of ice readily available.[4]

  • Quenching Procedure:

    • Slowly and carefully add the reaction mixture to the chilled saturated NaHCO₃ solution with vigorous stirring.[4]

    • Alternatively , the reaction mixture can be poured slowly onto a large amount of ice with stirring.[4]

    • WARNING: The quenching process is exothermic and will release gases. Perform the addition slowly to control the reaction rate and ensure adequate ventilation.[4]

    • Continue stirring until gas evolution ceases.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.

    • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Waste Disposal:

    • The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[4]

Data on Reactivity and Stability

This section provides quantitative data to aid in the selection and handling of fluorinated compounds.

Table 1: Relative Reactivity of Electrophilic Fluorinating Reagents

The following table presents the relative rate constants (krel) for the fluorination of a series of 1,3-dicarbonyl compounds by various N-F reagents in acetonitrile (CH₃CN). Selectfluor™ is used as the reference electrophile (krel = 1). A higher krel value indicates a more reactive fluorinating agent.

Fluorinating ReagentAbbreviationRelative Rate Constant (krel)
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™1
N-FluorobenzenesulfonimideNFSI~10⁻²
2,6-Dichloro-N-fluoropyridinium triflate~1
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~10²
N-Fluoropyridinium triflate~10⁻⁴

Data adapted from a study by Hodgson et al., which established a kinetic reactivity scale for electrophilic fluorinating reagents.[1][2][5][6][7]

Table 2: Metabolic Stability of a Fluorinated vs. Non-fluorinated Compound

This table illustrates the impact of fluorination on the metabolic stability of a drug candidate in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

CompoundMetabolic Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-fluorinated Analog1546.2
Fluorinated Analog907.7

This data demonstrates how the strategic placement of a fluorine atom can significantly block metabolic pathways, leading to improved drug stability.[5]

Safe Storage and Incompatibility

Proper segregation of chemicals is critical to prevent hazardous reactions.

General Storage Guidelines:

  • Store fluorinated compounds away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4]

  • Consult the Safety Data Sheet (SDS) for specific incompatibility information.

  • Use secondary containment, such as chemical-resistant trays, to separate incompatible chemicals within the same storage cabinet.

Chemical_Storage_Decision_Tree start Start: New Fluorinated Compound sds Consult Safety Data Sheet (SDS) start->sds hazard Identify Hazard Class(es) (e.g., Flammable, Corrosive, Oxidizer) sds->hazard flammable Flammable Liquid? hazard->flammable corrosive Corrosive? flammable->corrosive No flammable_cab Store in Flammable Cabinet flammable->flammable_cab Yes oxidizer Oxidizer? corrosive->oxidizer No corrosive_cab Store in Corrosive Cabinet corrosive->corrosive_cab Yes reactive Water/Air Reactive? oxidizer->reactive No oxidizer_cab Store in Designated Oxidizer Area oxidizer->oxidizer_cab Yes general Store in General Chemical Cabinet reactive->general No reactive_cab Store in a Dry, Inert Atmosphere Cabinet reactive->reactive_cab Yes incompatible Check for Incompatibilities with other stored chemicals general->incompatible flammable_cab->incompatible corrosive_cab->incompatible oxidizer_cab->incompatible reactive_cab->incompatible segregate Segregate with Secondary Containment incompatible->segregate Yes store Store in Designated Location incompatible->store No segregate->store

Caption: Decision tree for the safe storage of fluorinated compounds.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response

The appropriate response to a chemical spill depends on its size and the hazards of the material.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess the Situation (Size, Hazard, Location) spill->assess minor_spill Minor Spill (<1L, Not Highly Toxic, No Inhalation Hazard) assess->minor_spill Minor major_spill Major Spill (>1L, Highly Toxic, Inhalation Hazard) assess->major_spill Major alert Alert others in the area minor_spill->alert evacuate Evacuate the area immediately major_spill->evacuate ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if safe to do so contain->neutralize cleanup Collect absorbed material into a sealed container neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end End dispose->end emergency Contact Emergency Response (e.g., EHS, 911) evacuate->emergency provide_info Provide information to emergency responders emergency->provide_info provide_info->end

Caption: Workflow for responding to a chemical spill.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. For exposure to HF-generating compounds, apply calcium gluconate gel to the affected area after flushing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if trained to do so. Seek immediate medical attention.[4]

This technical support center provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the chemicals you are working with and follow your institution's safety protocols.

References

Preventing decomposition of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Methyl 2,3,4,5-tetrafluorobenzoate during experiments and storage.

Troubleshooting Guide: Common Decomposition Issues

This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change, precipitation) 1. Hydrolysis: Exposure to moisture (atmospheric or in solvents) can lead to hydrolysis, forming 2,3,4,5-tetrafluorobenzoic acid, which may precipitate. 2. Peroxide Formation: Prolonged exposure to air and light can lead to the formation of peroxides, which can appear as crystals or a viscous liquid.1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Store in a tightly sealed container with a desiccant. 2. Store in a cool, dark place. Purge the container with an inert gas before sealing. Test for peroxides periodically, especially if the container has been opened multiple times.
Inconsistent experimental results or low yield 1. Degradation of starting material: The compound may have degraded during storage. 2. Incompatibility with reaction conditions: The compound may be unstable at the pH or temperature of the experiment.1. Verify the purity of the compound using analytical methods like HPLC or GC-MS before use. 2. Conduct a small-scale stability study under your specific experimental conditions (see Experimental Protocols section). Avoid strongly acidic or basic conditions if possible.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) 1. Hydrolysis Product: A peak corresponding to 2,3,4,5-tetrafluorobenzoic acid. 2. Peroxide Adducts: Complex mixture of peroxidated species.1. Confirm the identity of the peak by co-injection with a standard of 2,3,4,5-tetrafluorobenzoic acid. 2. Test for the presence of peroxides. If positive, consider purification or safe disposal of the material.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways are hydrolysis and peroxide formation .

  • Hydrolysis: The ester functional group is susceptible to cleavage by water, especially under acidic or basic conditions, yielding 2,3,4,5-tetrafluorobenzoic acid and methanol. The presence of four electron-withdrawing fluorine atoms on the benzene ring can influence the rate of hydrolysis.

  • Peroxide Formation: Like many ethers and compounds with benzylic hydrogens, this compound can form explosive peroxides upon exposure to oxygen and light.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, the compound should be stored under the following conditions:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Light: Protected from light in an amber-colored, tightly sealed container.

  • Moisture: In a dry, well-ventilated place, away from water and moisture.

Q3: How can I prevent hydrolysis of this compound during my experiments?

A3: To prevent hydrolysis, it is crucial to minimize contact with water.

  • Use anhydrous solvents.

  • Run reactions under an inert atmosphere.

  • If aqueous workups are necessary, perform them quickly and at low temperatures.

  • Avoid highly acidic or basic aqueous conditions where hydrolysis is accelerated.

Q4: Are there any chemical stabilizers I can add to prevent decomposition?

A4: Yes, for specific degradation pathways:

  • Against Hydrolysis: For non-aqueous applications where trace moisture is a concern, the addition of carbodiimide-based stabilizers can be effective. However, their compatibility with your specific reaction should be verified.

  • Against Peroxide Formation: For long-term storage, adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.001-0.01%) can be beneficial. Note that inhibitors are consumed over time.

Q5: How do I test for the presence of peroxides?

A5: Several methods can be used to test for peroxides. A common qualitative test involves using commercially available peroxide test strips. For a quantitative assessment, an iodometric titration to determine the peroxide value can be performed.[1][2] Caution: If you suspect high levels of peroxides (e.g., visible crystals or viscous liquid), do not handle the container and contact your institution's environmental health and safety office.

Q6: What are the signs of decomposition?

A6: Visual inspection can sometimes reveal decomposition. This includes a change in color, the formation of a precipitate (likely 2,3,4,5-tetrafluorobenzoic acid), or the appearance of crystals or a viscous liquid (potentially peroxides). However, significant degradation can occur without any visible signs. Therefore, analytical confirmation is recommended if decomposition is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for understanding its degradation profile and for the development of stability-indicating analytical methods.[3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

  • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to a light source (UV and visible).

3. Experimental Procedure:

  • For each stress condition, place the solution in a sealed vial.

  • Incubate the vials under the specified conditions for a set period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC with UV detection.

4. Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • A stability-indicating method should be able to resolve the parent peak from all degradation product peaks.

Protocol 2: Quantitative Analysis of Decomposition by HPLC

This protocol provides a general method for the quantitative analysis of this compound and its primary hydrolysis product, 2,3,4,5-tetrafluorobenzoic acid.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Quantification Based on a calibration curve of a known standard

Visualizations

DecompositionPathways MTFB This compound Hydrolysis Hydrolysis MTFB->Hydrolysis H2O (acid/base catalyst) Peroxide_Formation Peroxide Formation MTFB->Peroxide_Formation O2, light TFBA 2,3,4,5-tetrafluorobenzoic Acid + Methanol Hydrolysis->TFBA Peroxides Hydroperoxides / Peroxides Peroxide_Formation->Peroxides

Caption: Primary decomposition pathways for this compound.

ExperimentalWorkflow start Start: Suspected Decomposition visual Visual Inspection (Color change, precipitate, etc.) start->visual analytical Analytical Confirmation (HPLC, GC-MS) visual->analytical hydrolysis_check Hydrolysis Suspected? analytical->hydrolysis_check peroxide_check Peroxide Suspected? analytical->peroxide_check hydrolysis_check->peroxide_check No hydrolysis_confirm Confirm with 2,3,4,5-tetrafluorobenzoic acid standard hydrolysis_check->hydrolysis_confirm Yes peroxide_test Test for Peroxides peroxide_check->peroxide_test Yes end End: Pure Compound peroxide_check->end No purify Purify or Dispose hydrolysis_confirm->purify peroxide_test->purify purify->end

Caption: Troubleshooting workflow for suspected decomposition.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 2,3,4,5-tetrafluorobenzoate. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: the direct Fischer-Speier esterification and a two-step procedure involving an acyl chloride intermediate.

Protocol 1: Direct Fischer-Speier Esterification

This method is a classic and straightforward approach suitable for various scales, from laboratory to pilot plant.

Reaction Scheme:

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents). Methanol acts as both a reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate or diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with water to remove the majority of the remaining methanol and sulfuric acid.

    • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Caution: CO₂ gas is evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with brine to remove residual water and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Two-Step Synthesis via Acyl Chloride Intermediate

This method is often preferred for larger-scale synthesis as it can be faster and avoid the equilibrium limitations of Fischer esterification.

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Reaction Scheme:

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • Reaction Setup: To a solution of 2,3,4,5-tetrafluorobenzoic acid in an anhydrous solvent, add a catalytic amount of DMF.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the mixture at room temperature. The reaction is exothermic and will evolve gas (SO₂ and HCl), so ensure adequate ventilation and a gas trap.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux until the gas evolution ceases. Monitor the reaction by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch).

  • Isolation: Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation to obtain the crude 2,3,4,5-tetrafluorobenzoyl chloride.

Step 2: Esterification of 2,3,4,5-Tetrafluorobenzoyl Chloride

Reaction Scheme:

Procedure:

  • Reaction Setup: Dissolve the crude 2,3,4,5-tetrafluorobenzoyl chloride in an anhydrous solvent.

  • Esterification: Slowly add anhydrous methanol (at least 1.1 equivalents) to the solution at 0 °C. The reaction is typically rapid and exothermic.

  • Work-up and Purification: After the reaction is complete, wash the mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and HCl. Dry the organic layer and remove the solvent to yield the crude product, which can then be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Esterification Methods for Fluorinated Benzoic Acids (Literature Data for Analogs)

MethodStarting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Thionyl Chloride/Methanol2,3,4-Trifluorobenzoic acidThionyl chloride, MethanolMethanol60-657281[1]
Fischer EsterificationBenzoic acidH₂SO₄MethanolReflux0.5 - 1~75 (isolated)General Lab Procedures
Acyl Chloride/Methanol2,3,4,5-Tetrafluorobenzoic acidThionyl Chloride, MethanolTolueneReflux, then RTVariesHigh (typically >90)General Procedure

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction has run to completion according to TLC, but the isolated yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low isolated yields in Fischer esterification are a common problem. Here are the likely culprits and how to address them:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester back to the starting materials.[2][3]

    • Solution:

      • Use Excess Methanol: Employing a large excess of methanol shifts the equilibrium towards the product side.

      • Remove Water: For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

      • Use Anhydrous Reagents: Ensure that the 2,3,4,5-tetrafluorobenzoic acid, methanol, and all glassware are thoroughly dry before starting the reaction.[3]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution:

      • Increase Reaction Time: Continue the reflux for a longer period.

      • Optimize Temperature: Ensure the reaction is maintained at a steady reflux.

      • Check Catalyst Activity: The sulfuric acid catalyst may be old or contaminated. Use a fresh bottle of concentrated sulfuric acid.

  • Losses During Work-up: The product may be lost during the extraction and washing steps.

    • Solution:

      • Back-extraction: After the initial extraction, re-extract the aqueous layer with the organic solvent to recover any dissolved product.

      • Careful Neutralization: During the bicarbonate wash, add the solution slowly and vent the separatory funnel frequently to prevent loss of product due to vigorous effervescence.

  • Side Reactions: Although less common for this specific esterification, side reactions can consume starting material or product.

    • Solution:

      • Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer duration.

Issue 2: Presence of Unreacted 2,3,4,5-Tetrafluorobenzoic Acid in the Final Product

Question: After purification, my final product is still contaminated with the starting carboxylic acid. How can I effectively remove it?

Answer: The presence of unreacted starting material is a common impurity. Here are effective purification strategies:

  • Bicarbonate Wash: During the work-up, ensure a thorough wash with a saturated sodium bicarbonate solution. Test the aqueous layer with pH paper to confirm it is basic. Repeat the wash if necessary. This will convert the acidic starting material into its water-soluble sodium salt, which will be removed in the aqueous layer.

  • Column Chromatography: If the bicarbonate wash is insufficient, column chromatography on silica gel is a very effective method for separating the less polar ester from the more polar carboxylic acid.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an efficient purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best method for scaling up the synthesis of this compound?

A1: For larger-scale synthesis, the two-step method via the acyl chloride intermediate is often preferred. This approach avoids the equilibrium limitations of the Fischer esterification and can lead to higher throughput and yields. However, it involves handling thionyl chloride, which is corrosive and moisture-sensitive, requiring appropriate safety precautions and equipment.

Q2: Are there any specific safety precautions I should take when working with fluorinated compounds?

A2: Yes. Highly fluorinated organic compounds can have unique toxicological properties. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any work.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate) to separate the starting material (more polar) from the product (less polar). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: Can I use other catalysts besides sulfuric acid for the Fischer esterification?

A4: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used as catalysts. In some cases, solid acid catalysts or Lewis acids can be employed to simplify the work-up procedure.

Q5: What are potential side reactions to be aware of?

A5: The primary "side reaction" in Fischer esterification is the reverse hydrolysis of the ester.[2] Under very harsh acidic conditions and high temperatures, there is a small possibility of ether formation from the alcohol, though this is less likely with methanol. For the acyl chloride route, incomplete reaction can leave corrosive starting material that needs to be quenched carefully during work-up.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_acid 2,3,4,5-Tetrafluorobenzoic Acid reaction_setup Combine Reactants & Catalyst start_acid->reaction_setup start_alcohol Anhydrous Methanol start_alcohol->reaction_setup start_catalyst Conc. H₂SO₄ start_catalyst->reaction_setup reflux Heat to Reflux (4-24h) reaction_setup->reflux monitoring Monitor by TLC/GC reflux->monitoring cool Cool to RT monitoring->cool Reaction Complete evaporation Remove Excess Methanol cool->evaporation extraction Extract with Organic Solvent evaporation->extraction wash_h2o Wash with Water extraction->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify final_product Pure this compound purify->final_product

Caption: Experimental Workflow for Fischer Esterification.

troubleshooting_workflow cluster_investigation Initial Checks start Low Yield of Ester check_completion Is the reaction complete (by TLC/GC)? start->check_completion check_workup Were there issues during work-up? check_completion->check_workup Yes increase_time Increase Reaction Time check_completion->increase_time No back_extract Back-extract Aqueous Layer check_workup->back_extract Yes final_outcome Improved Yield check_workup->final_outcome No, yield still low -> Optimize Reaction increase_time->final_outcome increase_temp Ensure Proper Reflux Temp. increase_temp->final_outcome check_reagents Use Anhydrous Reagents & Fresh Catalyst check_reagents->final_outcome remove_water Use Dean-Stark Trap (for large scale) remove_water->final_outcome back_extract->final_outcome careful_neutralization Slow, Careful Neutralization careful_neutralization->final_outcome

Caption: Troubleshooting Workflow for Low Esterification Yield.

References

Technical Support Center: Method Refinement for Fluorinated Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate analysis of fluorinated molecules.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Experimental Protocols

    • General Protocol for ¹⁹F NMR Spectroscopy

    • Protocol for LC-MS/MS Analysis of Fluorinated Compounds

  • Data Tables

    • Typical ¹⁹F NMR Chemical Shift Ranges

    • Commonly Observed Mass Fragments in MS of Fluorinated Compounds

  • Workflow Diagrams

Frequently Asked Questions (FAQs)

Q: Why is ¹⁹F NMR a preferred method for analyzing fluorinated compounds?

A: The ¹⁹F nucleus is highly advantageous for NMR spectroscopy due to its 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, which makes it nearly as sensitive as ¹H NMR.[1] A significant benefit of ¹⁹F NMR is its extensive chemical shift range, spanning over 800 ppm, which is about 40 times larger than that of ¹H NMR.[1] This wide range minimizes the chances of signal overlap and improves resolution, making it an excellent tool for differentiating between structurally similar fluorinated compounds.[1]

Q: What are the primary challenges in the mass spectrometry (MS) analysis of fluorinated compounds?

A: The analysis of fluorinated compounds by mass spectrometry can be challenging due to their unique chemical properties. These include high electronegativity and strong carbon-fluorine bonds. Perfluorinated compounds, in particular, tend to fragment easily upon ionization, often resulting in a small or absent molecular ion peak.[1] The high stability of the CF₃⁺ cation often leads to it being the most abundant ion (base peak) in the mass spectrum.[1]

Q: How does the presence of fluorine affect chromatographic separation?

A: The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unusual retention behavior in reversed-phase liquid chromatography (RPLC) when compared to their hydrocarbon analogs.[1] While standard C18 columns are often effective, specialized columns designed for PFAS analysis may provide better performance for highly fluorinated species.[1]

Q: What are common sources of background contamination in fluorinated compound analysis?

A: Fluorinated compounds are prevalent in laboratory environments. Potential sources of contamination include labware made of fluoropolymers (e.g., PTFE-coated vials, caps, and stir bars), certain solvents, and even atmospheric dust.[1] Many components of standard LC-MS systems, especially PTFE tubing and solvent filters, are made of fluoropolymers and can leach fluorinated compounds, causing significant background noise.[1]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹⁹F NMR spectrum shows broad peaks. What are the possible causes and solutions?

A:

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can result in broad lines. Try using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can lead to significant peak broadening.

  • Chemical Exchange: The fluorine atoms might be undergoing exchange between different chemical environments on the NMR timescale. Running the experiment at a different temperature can help confirm this.

Q: I am observing inconsistent results across different sample batches. What could be the issue?

A: Inconsistent analytical results often arise from variability in sample preparation. It is crucial to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps. Also, verify the stability of your compounds under the storage and preparation conditions.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I am seeing poor peak shapes (tailing or fronting) for my fluorinated analytes in LC. What can I do?

A:

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Using a mobile phase with a different pH or a higher ionic strength can help mitigate this.

  • Column Overload: Injecting an excessive amount of sample can cause peak fronting. Try diluting your sample.[1]

Q: My retention times are shifting between runs. What is the cause?

A: Retention time instability is often due to a lack of system equilibration. Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence. Other potential causes include temperature fluctuations (use a column oven for stability) and changes in mobile phase composition (ensure solvents are properly mixed and degassed).

Q: How can I minimize background contamination when using LC-MS for trace analysis of fluorinated compounds?

A: It is highly recommended to use an "PFAS-free" or "fluorine-free" LC system. This includes replacing any PTFE tubing and filters with alternatives made from materials like PEEK.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am not observing the molecular ion for my fluorinated compound in GC-MS. Why is this happening?

A: Molecular ions of fluorinated compounds are often not observed with electron ionization (EI) and chemical ionization (CI) due to extensive fragmentation.[2] Field ionization (FI) is a much softer ionization technique that is capable of preserving the molecular ion of volatile compounds.[2]

Q: Can I analyze reactive fluorinated compounds like HF and POF₃ by GC-MS?

A: Highly reactive inorganic fluorinated compounds like hydrogen fluoride (HF) and phosphoryl fluoride (POF₃) are generally not suitable for analysis with standard GC-MS systems using polysiloxane capillary columns.[3] These compounds are very aggressive and can react with and damage the stationary phase of the column.[3]

Experimental Protocols

General Protocol for ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified fluorinated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Ensure the sample is fully dissolved to avoid peak broadening.

    • If quantitative analysis is required, add a known amount of an internal standard.

  • Instrument Setup:

    • Tune and match the NMR probe to the ¹⁹F frequency.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range of the fluorinated compound.

    • Use a pulse width corresponding to a 30-45° flip angle.

    • Set an appropriate acquisition time (typically 1-2 seconds).

    • For quantitative measurements, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the fluorine nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ proton decoupling to simplify the spectra by removing ¹H-¹⁹F couplings.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals for quantitative analysis.

Protocol for LC-MS/MS Analysis of Fluorinated Compounds

This protocol is a general guideline and may need to be optimized for specific analytes and matrices.

  • Sample Preparation (for water samples):

    • Centrifuge the water sample to remove particulate matter.

    • For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.

  • LC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used. For highly fluorinated compounds, specialized columns may be required.

    • Mobile Phase: A gradient of acetonitrile and water is often employed. The addition of a buffer may be necessary to control the pH.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A standard injection volume is 5-20 µL. For high-sensitivity applications, large-volume injection (e.g., 500 µL) can be used.[5]

  • MS/MS System and Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic fluorinated compounds. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can also be effective.[6]

    • Ionization Mode: Negative ion mode is generally preferred for perfluorinated carboxylic acids and sulfonic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantitative analysis, providing high selectivity and sensitivity.

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific analytes.

  • Data Analysis:

    • Identify peaks based on their retention times and specific MRM transitions.

    • Quantify the analytes using a calibration curve generated from standards.

Data Tables

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups (referenced to CFCl₃ at 0 ppm)

Functional GroupChemical Shift Range (ppm)
-CF₃-50 to -80
-CF₂--110 to -130
Ar-F (Aromatic)-100 to -170
-CHF₂-120 to -150
-CH₂F-200 to -240

Table 2: Commonly Observed Mass Fragments in Mass Spectrometry of Perfluorinated Compounds

Ionm/zDescription
[CF₃]⁺69Trifluoromethyl cation, often the base peak
[C₂F₅]⁺119Fragment from compounds with longer perfluoroalkyl chains
[M-F]⁺M-19Loss of a fluorine radical from the molecular ion
[M-HF]⁺M-20Loss of a neutral hydrogen fluoride molecule

Workflow Diagrams

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (Optional) dissolve->standard transfer Transfer to NMR Tube standard->transfer tune Tune & Match Probe transfer->tune lock Lock & Shim tune->lock params Set Acquisition Parameters lock->params acquire Acquire Data (FID) params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate assign Peak Assignment integrate->assign interpret Interpretation assign->interpret

Caption: Generalized experimental workflow for ¹⁹F NMR spectroscopy.

troubleshooting_workflow_nmr action action start Poor ¹⁹F NMR Spectrum Quality broad_peaks Broad Peaks? start->broad_peaks low_sn Low S/N? broad_peaks->low_sn No solubility Check Sample Solubility broad_peaks->solubility Yes inconsistent_results Inconsistent Results? low_sn->inconsistent_results No increase_scans Increase Number of Scans low_sn->increase_scans Yes standardize_prep Standardize Sample Preparation Protocol inconsistent_results->standardize_prep Yes paramagnetic Check for Paramagnetic Impurities solubility->paramagnetic temp_study Perform Variable Temperature NMR paramagnetic->temp_study end Improved Spectrum temp_study->end check_conc Check Sample Concentration increase_scans->check_conc check_conc->end check_stability Verify Compound Stability standardize_prep->check_stability check_stability->end

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Aqueous Sample centrifuge Centrifuge start->centrifuge spe Solid-Phase Extraction (Optional for Trace Analysis) centrifuge->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute inject Inject Sample reconstitute->inject separation Reversed-Phase Chromatography inject->separation ionization Electrospray Ionization (Negative Mode) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm peak_id Peak Identification mrm->peak_id quant Quantification peak_id->quant

Caption: Experimental workflow for LC-MS/MS analysis of fluorinated compounds.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2,3,4,5-tetrafluorobenzoate. By presenting a combination of predicted data for the target molecule, experimental data for a closely related analogue (2,3,4,5-Tetrafluorobenzoic acid), and a non-fluorinated counterpart (Methyl benzoate), this document offers a clear perspective on the influence of fluorine substitution on NMR spectral parameters. This information is crucial for the structural elucidation and purity assessment of fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for 2,3,4,5-Tetrafluorobenzoic acid and Methyl benzoate. This side-by-side comparison highlights the characteristic shifts and coupling patterns induced by the tetrafluorinated aromatic ring.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)H-67.62m-
-OCH₃3.95s-
2,3,4,5-Tetrafluorobenzoic acid (Experimental)H-67.85m-
-COOH10.5 (broad)s-
Methyl benzoate (Experimental)[1][2]H-2, H-68.04m-
H-3, H-57.43m-
H-47.55m-
-OCH₃3.91s-

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C=O162.9
C-1118.9
C-2145.5 (d, J=255.5 Hz)
C-3141.1 (d, J=255.5 Hz)
C-4145.5 (d, J=255.5 Hz)
C-5141.1 (d, J=255.5 Hz)
C-6115.3
-OCH₃52.8
2,3,4,5-Tetrafluorobenzoic acid (Experimental)C=O160.1
C-1115.6
C-2, C-3, C-4, C-5135-148 (m)
C-6112.4
Methyl benzoate (Experimental)[3][4]C=O167.0
C-1130.2
C-2, C-6129.6
C-3, C-5128.3
C-4132.9
-OCH₃52.0

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural analysis. The following methodology is recommended for compounds similar to this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound and its analogues, deuterated chloroform (CDCl₃) is a suitable choice.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.8 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns in fluorinated compounds.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for organic molecules.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical steps involved in the NMR analysis of a chemical compound, from initial sample preparation to final spectral interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample & Add TMS B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer to NMR Facility F Lock & Shim E->F G Set Acquisition Parameters (¹H & ¹³C) F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference to TMS J->K L Peak Picking & Integration K->L M Assign Signals L->M N Structural Elucidation M->N

Caption: A flowchart illustrating the key stages of NMR analysis.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Methyl 2,3,4,5-tetrafluorobenzoate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 2,3,4,5-tetrafluorobenzoate and its non-fluorinated counterpart, Methyl Benzoate. By examining the influence of fluorine substitution on fragmentation pathways, this document offers valuable insights for the structural characterization of fluorinated aromatic compounds.

Comparative Fragmentation Analysis

The introduction of four fluorine atoms to the aromatic ring of methyl benzoate significantly alters its fragmentation pattern under electron ionization. The high electronegativity of fluorine influences bond strengths and the stability of resulting fragment ions. Below is a table summarizing the key mass-to-charge ratios (m/z) and their proposed assignments for both compounds. The data for Methyl Benzoate is based on experimental spectra, while the fragmentation for this compound is predicted based on established fragmentation principles and analysis of related fluorinated compounds.

m/z Proposed Fragment Ion This compound (Predicted) Methyl Benzoate (Experimental)
208 [M]⁺• (Molecular Ion)Present-
136 [M]⁺• (Molecular Ion)-Present
177 [M - OCH₃]⁺Base Peak -
105 [M - OCH₃]⁺-Base Peak
149 [M - COOCH₃]⁺Significant-
77 [C₆H₅]⁺-Significant
111 [C₅HF₄]⁺ (Loss of CO from [M - OCH₃]⁺)Possible-
51 [C₄H₃]⁺-Present

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for both this compound and Methyl Benzoate. These visualizations provide a clear, step-by-step depiction of the bond cleavages that lead to the observed fragment ions.

G M This compound m/z = 208 F1 [M - OCH₃]⁺ m/z = 177 (Base Peak) M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 149 M->F2 - •COOCH₃ F3 [C₅HF₄]⁺ m/z = 111 F1->F3 - CO

Caption: Predicted fragmentation pathway of this compound.

G M Methyl Benzoate m/z = 136 F1 [M - OCH₃]⁺ m/z = 105 (Base Peak) M->F1 - •OCH₃ F2 [C₆H₅]⁺ m/z = 77 F1->F2 - CO F3 [C₄H₃]⁺ m/z = 51 F2->F3 - C₂H₂

Caption: Fragmentation pathway of Methyl Benzoate.

Experimental Protocols

The mass spectral data discussed in this guide can be obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source. A general protocol for such an analysis is provided below.

1. Sample Preparation:

  • Dissolve a small amount of the analyte (this compound or Methyl Benzoate) in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes.

This comparative analysis demonstrates the profound impact of fluorination on the fragmentation behavior of aromatic esters. The predicted fragmentation pattern for this compound, characterized by the dominant loss of the methoxy group and the presence of fluorine-containing fragments, provides a valuable reference for the identification and structural elucidation of this and similar compounds. The provided experimental protocol offers a robust starting point for researchers seeking to obtain and verify these mass spectral data.

A Comparative Guide to the Reactivity of Tetrafluorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Tetrafluorobenzoates

The reactivity of tetrafluorobenzoate isomers in nucleophilic aromatic substitution is primarily governed by the electron-withdrawing effects of the fluorine atoms and the carboxylate group. These substituents activate the aromatic ring towards attack by nucleophiles. The positions of the fluorine atoms influence the electrophilicity of the carbon atoms in the benzene ring, and consequently, the rate and regioselectivity of substitution reactions. A key indicator of the electron-withdrawing power of the substituents is the acidity of the parent benzoic acids, as reflected by their pKa values. A lower pKa value indicates a stronger acid, which corresponds to a greater stabilization of the negative charge in the carboxylate and a more electron-deficient aromatic ring, generally leading to higher reactivity in SNAr reactions.

Comparison of Acidity (pKa Values)

The acidity of the tetrafluorobenzoic acid isomers provides insight into the electronic effects of the fluorine substituents and can be used to infer the relative reactivity of their corresponding benzoates in nucleophilic aromatic substitution reactions.

IsomerPredicted pKa
2,3,4,5-Tetrafluorobenzoic Acid2.53[1]
2,3,4,6-Tetrafluorobenzoic AcidNot available
2,3,5,6-Tetrafluorobenzoic Acid1.66[2]

Note: The pKa values presented are predicted values.

Based on the available predicted pKa values, 2,3,5,6-tetrafluorobenzoic acid is the strongest acid among the three. This suggests that the arrangement of fluorine atoms in this isomer results in the most electron-deficient aromatic ring, which would consequently be the most reactive towards nucleophilic attack. The high degree of symmetry and the ortho- and para-positioning of the fluorine atoms relative to each other likely contribute to this effect. Without the pKa value for the 2,3,4,6-isomer, a complete ranking of acidity is not possible. However, it is reasonable to predict that its acidity would fall between that of the 2,3,4,5- and 2,3,5,6-isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While direct comparative kinetic data for these specific isomers is scarce, the principles of SNAr reactions allow for a qualitative prediction of their relative reactivity. The rate of an SNAr reaction is dependent on the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. Electron-withdrawing groups, such as fluorine and a carboxylate group, stabilize this intermediate and thus accelerate the reaction.

Based on the pKa data, the predicted order of reactivity for the tetrafluorobenzoate isomers in SNAr reactions is:

2,3,5,6-tetrafluorobenzoate > 2,3,4,6-tetrafluorobenzoate (predicted) > 2,3,4,5-tetrafluorobenzoate

This predicted order is based on the assumption that a more electron-deficient ring, as indicated by a lower pKa of the parent acid, will react faster with a given nucleophile. In the 2,3,5,6-isomer, the fluorine atoms are positioned to exert a strong, cumulative electron-withdrawing effect on all carbon atoms of the ring, making it highly susceptible to nucleophilic attack.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction of a polyfluorinated aromatic compound with a common nucleophile, sodium methoxide. This protocol can be adapted for the comparative study of the tetrafluorobenzoate isomers.

General Protocol for Nucleophilic Aromatic Substitution with Sodium Methoxide

Materials:

  • Tetrafluorobenzoate isomer (e.g., methyl 2,3,4,5-tetrafluorobenzoate)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, magnetic stirrer)

  • Equipment for reaction monitoring (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS))

  • Reagents for work-up and purification (e.g., water, diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: The tetrafluorobenzoate isomer (1.0 equivalent) is dissolved in anhydrous DMF. A solution of sodium methoxide (1.1 to 1.5 equivalents) in anhydrous methanol is then added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or heated to 50-70 °C) and monitored for progress using an appropriate analytical technique such as TLC or GC-MS.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution. The product is then extracted with an organic solvent such as diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Visualization of Reaction Pathway

The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution of a tetrafluorobenzoate isomer with a methoxide ion.

Caption: General mechanism of SNAr on a tetrafluorobenzoate.

Disclaimer: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final publication.

Conclusion

Based on theoretical principles and extrapolated data from related compounds, the reactivity of tetrafluorobenzoate isomers in nucleophilic aromatic substitution is predicted to follow the order: 2,3,5,6-tetrafluorobenzoate > 2,3,4,6-tetrafluorobenzoate > 2,3,4,5-tetrafluorobenzoate. This is primarily attributed to the electron-withdrawing effects of the fluorine atoms, as indicated by the predicted pKa values of the parent acids. However, it is crucial to note that this is a predicted trend. Direct experimental studies involving competitive reactions or kinetic measurements are necessary to definitively establish the relative reactivity of these isomers. The provided experimental protocol offers a framework for conducting such comparative studies, which would be of significant value to the fields of synthetic chemistry and drug discovery.

References

A Comparative Guide to Analytical Techniques for Characterizing Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated aromatics highly valuable.[1][2] Consequently, the precise and efficient characterization of these compounds is paramount. This guide provides an objective comparison of key analytical techniques used for the characterization of fluorinated aromatics, supported by experimental data and detailed methodologies.

Spectroscopic Techniques: Unraveling Molecular Structure

Spectroscopic methods are indispensable for elucidating the structure of fluorinated aromatic compounds at the atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and widely used techniques in this domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds.[3][4] The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as 1H NMR.[4][5] A key advantage is its vast chemical shift range, which is about 40 times larger than that of proton NMR, minimizing signal overlap and enhancing resolution.[4] This wide dispersion is particularly useful for distinguishing between structurally similar fluorinated molecules.[4]

Key Advantages of 19F NMR:

  • High Sensitivity: The 19F nucleus is one of the most receptive NMR nuclei.[4]

  • 100% Natural Abundance: Eliminates the need for isotopic labeling.[4][5][6]

  • Wide Chemical Shift Range: Reduces signal overlap and facilitates the analysis of complex mixtures.[4]

  • No Background Signal in Biological Samples: The absence of fluorine in most biological systems provides a clear window for observing fluorinated drugs.[4]

  • Sensitivity to the Local Environment: The 19F chemical shift is highly sensitive to changes in the electronic environment, making it an excellent probe for studying molecular interactions.[7]

Quantitative Data Comparison: 19F NMR

ParameterValue/RangeCompound ClassReference
Chemical Shift Range>150 ppmFluorinated (hetero)aromatics[8]
Maximum Deviation (Experimental vs. Computed Shifts)6.5 ppmFluorinated (hetero)aromatics[6][8]
Mean Absolute Deviation (Gas Phase Calculation)1.5 - 2.9 ppmFluorinated aromatics in CCl4 and Chloroform[5]

Experimental Protocol: 1D 1H-decoupled 19F NMR

A standard protocol for acquiring a 1D 1H-decoupled 19F NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated aromatic compound in a suitable deuterated solvent (e.g., CDCl3) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 600 MHz Bruker Avance III spectrometer (or equivalent) equipped with a helium HFCN cryoprobe.[9]

    • Pulse Sequence: Use a standard Bruker pulse sequence such as zgfhigqn for 1H-decoupled 19F experiments.[9]

  • Acquisition Parameters:

    • Number of Scans: 32[9]

    • Relaxation Delay: 10 s[9]

    • Temperature: 298 K

  • Referencing: An external reference standard containing a known fluorine-containing compound (e.g., trifluorotoluene) is typically used. It is crucial to specify the reference compound, its concentration, and the sample temperature.[7]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of fluorinated aromatics. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable fluorinated aromatic compounds. Chemical Ionization (CI) is often a preferred ionization method as it produces simple mass spectra, typically showing a prominent molecular ion peak ([M+H]+), which aids in molecular weight determination.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally labile fluorinated aromatics. However, standard ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may not efficiently ionize all fluorinated compounds, potentially leading to an underestimation of their total amount in a sample.[12]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a promising technique for the analysis of total fluorine content, irrespective of the molecular form.[13][14] However, direct determination of fluorine can be challenging due to its high ionization potential and potential for spectral interferences.[13]

Quantitative Data Comparison: Mass Spectrometry

TechniqueDetection LimitCompound ClassReference
GC/CI-MS (SIM mode)0.2 - 20 pgFluorotelomer alcohols, Sulfonamides[10][11]
ICP-MS22 µg/L (for fluoride)Fluoride[13]

Experimental Protocol: GC/CI-MS Analysis of Airborne Fluorinated Organics

This protocol is adapted from a method for analyzing potential perfluorooctane sulfonate (PFOS) precursors.[10]

  • Sample Collection: Use high-volume air samplers with composite media (e.g., XAD-2, polyurethane foam, and quartz-fiber filters) to collect gaseous and particle-bound fluorinated organics.[10]

  • Sample Extraction: Soxhlet extract the sampling media with an appropriate solvent (e.g., methanol).

  • GC-MS System:

    • Gas Chromatograph: Agilent 6890 GC (or equivalent).

    • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent) operating in chemical ionization (CI) mode.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Chemical Ionization (PCI) with methane as the reagent gas.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to achieve low detection limits.[10]

    • Mass Range (for full scan): m/z 50-500.

Chromatographic Techniques: Separation and Quantification

Chromatography is essential for separating components of complex mixtures of fluorinated aromatics, enabling their individual characterization and quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the separation of fluorinated compounds. The choice of stationary phase is critical for achieving optimal separation. Fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) groups, often exhibit unique selectivity for halogenated and aromatic compounds compared to traditional C8 or C18 columns.[15][16][17] PFP phases, in particular, can engage in multiple retention mechanisms including hydrophobic, dipole-dipole, and π-π interactions.[17]

Quantitative Data Comparison: HPLC Separation of Difluorophenols

ColumnMobile PhaseFlow RateTemperatureDetectionReference
FluoroSep-RP Octyl (150 mm x 4.6 mm, 5 µm)75% 25 mM Sodium Acetate (pH 4.3), 25% Acetonitrile1.0 mL/min30 °CUV at 254 nm[15]

Experimental Protocol: HPLC Separation of Perfluorinated Carboxylic Acids (PFCAs)

This protocol involves derivatization to enable fluorescence detection.[18]

  • Derivatization: React the PFCA sample with a fluorescent labeling agent (e.g., 3-bromoacetyl coumarin).[18]

  • HPLC System:

    • Column: Phenomenex Synergi C18 (150 x 4.6 mm, 4 µm).[18]

    • Detector: Fluorescence detector set to appropriate excitation and emission wavelengths for the chosen label (e.g., Ex: 330 nm, Em: 390 nm for 3-bromoacetyl coumarin derivatives).[18]

  • Mobile Phase and Gradient:

    • Eluent A: 60% Acetonitrile in water.[18]

    • Eluent B: 100% Acetonitrile.[18]

    • Gradient: 100% A for 5 min, then a linear gradient to 100% B over 20 min.[18]

    • Flow Rate: 1 mL/min.[18]

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[19][20] This technique is crucial for understanding structure-activity relationships. The introduction of fluorine can significantly influence crystal packing through weak interactions such as C–H···F, F···F, and C–F···π interactions.[19]

Comparison of Crystallization Techniques for Fluorinated Furan Derivatives

TechniquePrincipleAdvantagesDisadvantagesBest Suited ForReference
Slow Evaporation Solvent evaporates slowly, leading to supersaturation and crystal growth.Simple setup, minimal equipment.Difficult to control, may lead to poor quality crystals.Thermally stable compounds with moderate solubility.[19]
Slow Cooling A saturated solution at high temperature is slowly cooled to induce crystallization.Relatively fast, good control over cooling rate.Not suitable for compounds with low temperature sensitivity.Compounds with a significant difference in solubility at high and low temperatures.[19]
Vapor Diffusion An anti-solvent vapor diffuses into a solution of the compound, reducing its solubility.Good for screening multiple conditions, requires small sample amounts.Can be slow, finding suitable solvent/anti-solvent pairs can be challenging.Screening a wide range of crystallization conditions.
Layering A solution is carefully layered with a miscible anti-solvent.Good for screening multiple solvent/anti-solvent systems.Can be difficult to set up without disturbing the interface.Compounds that are sensitive to rapid changes in solvent composition.[19]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Obtain a high-quality single crystal (typically >0.1 mm in all dimensions) using one of the techniques described above.[20]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in an intense, monochromatic X-ray beam.[20]

    • Rotate the crystal and collect the diffraction pattern (angles and intensities of diffracted X-rays) using a detector.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to best fit the experimental data.[21]

Workflow for Characterization of a Novel Fluorinated Aromatic Compound

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized fluorinated aromatic compound.

cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_struc Detailed Structural Elucidation cluster_prop_eval Property Evaluation Synthesis Synthesis of Fluorinated Aromatic Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR_1D 1D NMR (1H, 13C, 19F) Purification->NMR_1D MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Bio_Assay Biological Assays Purity->Bio_Assay Phys_Chem Physicochemical Properties (e.g., LogP, pKa) Purity->Phys_Chem Xray X-ray Crystallography NMR_2D->Xray

Caption: Workflow for the characterization of a new fluorinated aromatic compound.

This comprehensive approach, combining spectroscopic, chromatographic, and crystallographic techniques, provides a robust framework for the thorough characterization of fluorinated aromatic compounds, which is essential for advancing drug discovery and materials science.

References

A Comparative Guide to Fluorination Strategies: The Building Block Approach vs. Late-Stage Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. Two primary strategies dominate the landscape of synthetic fluorination: the use of pre-fluorinated synthons, known as the "building block" approach, and the introduction of fluorine at a later stage of a synthetic sequence, termed "late-stage fluorination." This guide provides an objective comparison of these methodologies, featuring a case study on the synthesis of a fluorinated analogue of the COX-2 inhibitor, Celecoxib.

At a Glance: Building Block vs. Late-Stage Fluorination

FeatureBuilding Block Approach (e.g., using Methyl 2,3,4,5-tetrafluorobenzoate)Late-Stage Fluorination (e.g., using Selectfluor)
General Strategy Incorporation of a molecule that is already fluorinated into the target structure.Introduction of a fluorine atom onto a complex molecule, often near the final steps of the synthesis.
Key Advantages - Predictable reactivity and well-established protocols (e.g., cross-coupling reactions).[1] - Avoids the handling of often aggressive and hazardous fluorinating agents.[1] - Wide commercial availability of diverse fluorinated building blocks.[1]- Enables the rapid synthesis of fluorinated analogues from a common intermediate, ideal for structure-activity relationship (SAR) studies.[1] - Can overcome synthetic challenges associated with carrying fluorinated intermediates through lengthy multi-step syntheses.[1]
Key Disadvantages - May require a separate, and potentially lengthy, synthetic route for each desired fluorinated analogue.[1] - Can be less convergent for complex molecular targets.[1] - The specific desired building block may not be commercially available or may be costly to synthesize.[1]- Fluorinating agents can be hazardous and require specialized handling procedures.[1] - Achieving high regioselectivity and chemoselectivity can be challenging.[1] - Reaction conditions can be harsh and may not be compatible with all functional groups present in a complex molecule.[1]

Case Study: Synthesis of a Fluorinated Celecoxib Analogue

To illustrate the practical differences between these two strategies, we will examine the synthesis of a fluorinated analogue of Celecoxib, a selective COX-2 inhibitor. The target molecule features a 4-fluorophenyl group in place of the tolyl group of Celecoxib.

Strategy 1: The Building Block Approach via Suzuki-Miyaura Coupling

This approach utilizes a fluorinated building block, 4-fluorophenylboronic acid, which is coupled with a suitable pyrazole derivative.

Reaction Scheme:

Experimental Protocol:

A mixture of 4-bromo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq) is taken in a Schlenk flask. Anhydrous and degassed 1,4-dioxane and a 2M aqueous solution of potassium carbonate (2.0 eq) are added. The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-fluorophenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole.

Strategy 2: Late-Stage Electrophilic Fluorination

In this strategy, the non-fluorinated Celecoxib precursor is synthesized first, followed by the direct introduction of a fluorine atom onto the phenyl ring using an electrophilic fluorinating agent.

Reaction Scheme:

Experimental Protocol:

To a solution of 1-(4-sulfamoylphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile at room temperature is added Selectfluor® (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-(4-fluorophenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole.

Performance Comparison: Fluorinated Celecoxib Analogue Synthesis

ParameterBuilding Block Approach (Suzuki-Miyaura Coupling)Late-Stage Fluorination (Electrophilic Fluorination)
Key Reagents 4-Fluorophenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃Selectfluor®
Solvent 1,4-Dioxane / WaterAcetonitrile
Temperature 100 °CRoom Temperature
Reaction Time 12 hours24 hours
Reported Yield ~85-95%~60-70% (with potential for regioisomeric byproducts)

Experimental and Logical Workflows

The decision to employ a building block strategy or a late-stage fluorination approach is often dictated by the overall goals of the research program, particularly in the context of medicinal chemistry and lead optimization.

Lead_Optimization_Workflow cluster_Start Initial Phase cluster_Strategies Synthetic Strategy cluster_Execution Execution & Analysis cluster_Outcome Outcome Start Initial Hit Compound Decision Choose Fluorination Strategy Start->Decision Building_Block Building Block Approach Decision->Building_Block Building blocks are available Late_Stage Late-Stage Fluorination Decision->Late_Stage Rapid SAR is a priority Synthesis_BB Synthesize Analogues via Parallel Suzuki Coupling Building_Block->Synthesis_BB Synthesis_LSF Synthesize Common Precursor, then Fluorinate Late_Stage->Synthesis_LSF SAR_Analysis Structure-Activity Relationship (SAR) Analysis Synthesis_BB->SAR_Analysis Synthesis_LSF->SAR_Analysis Property_Testing Test Physicochemical & Pharmacokinetic Properties SAR_Analysis->Property_Testing Property_Testing->Decision Iterate for further optimization Optimized_Lead Optimized Lead Compound Property_Testing->Optimized_Lead Lead candidate identified

Figure 1. A decision-making workflow for incorporating fluorine in a lead optimization campaign. The choice between a building block and a late-stage fluorination strategy depends on factors such as the availability of starting materials and the need for rapid generation of structure-activity relationship data.

Conclusion

Both the building block and late-stage fluorination strategies are indispensable tools in the synthesis of fluorinated organic molecules. The building block approach, exemplified by the use of compounds like this compound in broader contexts, offers a reliable and often high-yielding route when the necessary fluorinated precursors are accessible. In contrast, late-stage fluorination provides unparalleled flexibility for rapidly exploring the chemical space around a lead compound, which is a significant advantage in the iterative cycle of drug discovery. The choice of strategy is ultimately a tactical decision that depends on the specific goals of the synthesis, the complexity of the target molecule, and the resources available. A thorough understanding of the strengths and limitations of each approach is crucial for the efficient and successful development of novel fluorinated compounds.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Methyl 2,3,4,5-tetrafluorobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of Methyl 2,3,4,5-tetrafluorobenzoate with its precursors, 2,3,4,5-tetrafluorobenzoic acid and 1,2,3,4-tetrafluorobenzene, provides valuable insights for researchers and professionals in drug development. This guide presents a detailed analysis of their distinct spectral characteristics, supported by experimental data and protocols, to facilitate their identification and differentiation.

This report delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound and its synthetic antecedents. The strategic placement of fluorine atoms and the transformation of the carboxylic acid to its methyl ester derivative induce significant shifts in their spectroscopic signatures, which are crucial for reaction monitoring and quality control in synthetic chemistry.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via the esterification of 2,3,4,5-tetrafluorobenzoic acid. This precursor acid can be synthesized from 1,2,3,4-tetrafluorobenzene through various methods, including lithiation followed by carboxylation.

1,2,3,4-Tetrafluorobenzene 1,2,3,4-Tetrafluorobenzene 2,3,4,5-Tetrafluorobenzoic_Acid 2,3,4,5-Tetrafluorobenzoic_Acid 1,2,3,4-Tetrafluorobenzene->2,3,4,5-Tetrafluorobenzoic_Acid Carboxylation Methyl_2,3,4,5-tetrafluorobenzoate Methyl_2,3,4,5-tetrafluorobenzoate 2,3,4,5-Tetrafluorobenzoic_Acid->Methyl_2,3,4,5-tetrafluorobenzoate Esterification

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

Table 1: ¹H NMR Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
1,2,3,4-Tetrafluorobenzene6.80-7.20mAr-H
2,3,4,5-Tetrafluorobenzoic Acid7.95mAr-H
11.5 (broad)sCOOH
This compound7.85mAr-H
3.95sOCH₃

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ, ppm)
1,2,3,4-Tetrafluorobenzene110-150 (m, C-F)
2,3,4,5-Tetrafluorobenzoic Acid110-155 (m, C-F), 165 (C=O)
This compound52.5 (OCH₃), 112-152 (m, C-F), 163 (C=O)

Table 3: ¹⁹F NMR Data

CompoundChemical Shift (δ, ppm)
1,2,3,4-Tetrafluorobenzene-138, -153
2,3,4,5-Tetrafluorobenzoic Acid-135, -142, -150, -158
This compound-134, -141, -149, -157

Table 4: IR Data (cm⁻¹)

CompoundKey Absorptions
1,2,3,4-Tetrafluorobenzene1500-1600 (C=C stretch), 1000-1200 (C-F stretch)
2,3,4,5-Tetrafluorobenzoic Acid2500-3300 (O-H stretch), 1705 (C=O stretch), 1500-1600 (C=C stretch), 1000-1200 (C-F stretch)
This compound2950 (C-H stretch), 1735 (C=O stretch), 1500-1600 (C=C stretch), 1000-1200 (C-F stretch)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
1,2,3,4-Tetrafluorobenzene150131, 112, 100
2,3,4,5-Tetrafluorobenzoic Acid194177 ([M-OH]⁺), 149 ([M-COOH]⁺)
This compound208177 ([M-OCH₃]⁺), 149 ([M-COOCH₃]⁺)

Experimental Protocols

Synthesis of this compound

A common method for the esterification of 2,3,4,5-tetrafluorobenzoic acid involves reaction with methanol in the presence of an acid catalyst, such as sulfuric acid, or by conversion to the acyl chloride followed by reaction with methanol.

cluster_synthesis Esterification Workflow Start Start Reactants 2,3,4,5-Tetrafluorobenzoic Acid + Methanol + Acid Catalyst (e.g., H₂SO₄) Start->Reactants Reaction Reflux Reactants->Reaction Workup Quench with water, extract with organic solvent Reaction->Workup Purification Dry organic layer, evaporate solvent, distill or chromatograph Workup->Purification Product This compound Purification->Product

Caption: Esterification of 2,3,4,5-tetrafluorobenzoic acid.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the compounds.

cluster_analysis Spectroscopic Analysis Workflow Sample Sample NMR ¹H, ¹³C, ¹⁹F NMR (Solvent: CDCl₃ or Acetone-d₆) Sample->NMR IR Infrared Spectroscopy (Neat or KBr pellet) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Discussion of Spectroscopic Trends

¹H NMR: The proton NMR spectra are relatively simple. The aromatic protons of all three compounds appear as complex multiplets. The key differentiating features are the appearance of the acidic proton of the carboxylic acid at a significantly downfield shift and the sharp singlet for the methyl protons of the ester.

¹³C NMR: The carbon spectra are characterized by complex splitting patterns due to carbon-fluorine coupling. The most notable differences are the presence of the carbonyl carbon signal in the acid and ester, and the appearance of the methoxy carbon signal in the final product.

¹⁹F NMR: Fluorine NMR provides the most distinct spectra for these compounds. The number and chemical shifts of the fluorine signals are highly sensitive to the substitution pattern on the aromatic ring, allowing for clear differentiation between the three molecules.

IR Spectroscopy: The IR spectra show characteristic absorptions for the functional groups present. The broad O-H stretch of the carboxylic acid is a prominent feature that is absent in the other two compounds. The C=O stretch of the ester appears at a higher wavenumber compared to the carboxylic acid due to the absence of hydrogen bonding. The C-F stretching vibrations are present in all three compounds.

Mass Spectrometry: The mass spectra provide clear molecular ion peaks for all three compounds, confirming their molecular weights. The fragmentation patterns are also diagnostic. 2,3,4,5-Tetrafluorobenzoic acid shows characteristic losses of -OH and -COOH, while this compound exhibits losses of -OCH₃ and -COOCH₃.

Alternatives to Methyl 2,3,4,5-tetrafluorobenzoate in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated moieties is a cornerstone of modern organic synthesis. Methyl 2,3,4,5-tetrafluorobenzoate is a valuable building block in this context, offering a versatile scaffold for the introduction of a tetrafluorophenyl group. However, a range of alternative reagents exist, each with distinct reactivity profiles, advantages, and disadvantages. This guide provides an objective comparison of key alternatives—Ethyl 2,3,4,5-tetrafluorobenzoate, 2,3,4,5-Tetrafluorobenzoyl chloride, and 2,3,4,5-Tetrafluorobenzonitrile—supported by experimental data to inform reagent selection in various synthetic applications.

Introduction to Fluorinated Benzoic Acid Derivatives

The introduction of fluorine atoms into organic molecules can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Polyfluorinated benzoic acid derivatives, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, influencing its reactivity in key transformations such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and amide bond formation.

This guide focuses on readily available and synthetically useful alternatives to this compound, providing a comparative analysis of their performance in common organic reactions.

Performance Comparison in Key Synthetic Transformations

The choice of a tetrafluorobenzoylating agent is dictated by the specific requirements of the synthetic route, including the nature of the nucleophile, desired reactivity, and tolerance of functional groups. The following sections provide a comparative overview of the performance of this compound and its alternatives in amidation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution reactions.

Amide Bond Formation

Amide bond formation is a fundamental transformation in organic synthesis. The reactivity of the starting material is a critical factor in determining the reaction conditions required.

ReagentNucleophileReaction ConditionsYield (%)Reference
This compound BenzylamineK₃PO₄, Trifluoroethanol, THF, 90 °C, 22 hModerate (qualitative)
Ethyl 2,3,4,5-tetrafluorobenzoate Various aminesBase-promoted direct amidationGood to excellent (general)
2,3,4,5-Tetrafluorobenzoyl chloride Substituted anilineTriethylamine, Anhydrous CH₂Cl₂, rtHigh (qualitative)
2,3,4,5-Tetrafluorobenzoyl chloride BenzylamineTriethylamine, Cyrene™, 0 °C to rt, 1 h81
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the aryl halide or pseudohalide is a key parameter for successful coupling. In the case of tetrafluorinated benzoates, the ester group can be considered a leaving group in some cross-coupling reactions, although this is less common than the use of a halide. More frequently, the fluorinated ring itself can participate in C-F activation or the ester can be a directing group for reactions on the aromatic ring.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295 (representative)
Ethyl 4-iodobenzoate (analogue) Arylboronic acidPd catalystK₃PO₄, K₂CO₃, or Cs₂CO₃Dioxane/H₂O, Toluene, DMF, or THFrt - 1001 - 24High (general)
2,3,4,5-Tetrabromofuran (analogue) Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane803-592
2,3,4,5-Tetrafluorobenzonitrile Arylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNo data found

Direct Suzuki-Miyaura coupling of Methyl or Ethyl 2,3,4,5-tetrafluorobenzoate where the ester acts as the leaving group is not a commonly reported transformation. More typically, these substrates would first be converted to a more reactive species like a triflate or a halide. However, for the purpose of comparison, representative conditions for the Suzuki-Miyaura coupling of related aryl esters and halides are presented. The reactivity of the C-I bond in analogues like Ethyl 4-iodobenzoate is significantly higher than that of a C-O bond in an ester, making the coupling proceed under milder conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the tetrafluorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution. The reactivity in SNAr reactions is influenced by the leaving group ability and the activation of the aromatic ring.

ReagentNucleophileReaction ConditionsYield (%)Reference
Methyl pentafluorobenzoate (analogue) PhenothiazineK₃PO₄, MeCN, 60 °C69
Ethyl 2,3,4,5-tetrafluorobenzoate Not specifiedNot specifiedNot specifiedNo specific data found
2,3,4,5-Tetrafluorobenzoyl chloride Not specifiedNot specifiedNot specifiedNo specific data found
Pentafluorobenzonitrile (analogue) TrifluoroacetamideNaH, 10 °C, 3 h85.83

In SNAr reactions, a more electron-withdrawing group generally leads to a faster reaction. The nitrile group in 2,3,4,5-Tetrafluorobenzonitrile is strongly electron-withdrawing, making it a good substrate for SNAr. The reaction of the analogous pentafluorobenzonitrile with trifluoroacetamide proceeds in high yield. While direct comparative data is scarce, it is expected that the benzonitrile would be more reactive than the corresponding methyl or ethyl esters in SNAr reactions at the para position to the electron-withdrawing group.

Experimental Protocols

Detailed methodologies for key transformations are provided below to facilitate the practical application of these reagents.

Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-Tetrafluorobenzoic acid

This protocol describes the conversion of the carboxylic acid to the highly reactive acyl chloride, a common precursor for many of the subsequent reactions.

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a reaction vessel, combine 2,3,4,5-tetrafluorobenzoic acid and thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture, for example, at 70 °C, and reflux until the reaction is complete (e.g., the solution becomes clear and gas evolution ceases).

  • Remove excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain 2,3,4,5-tetrafluorobenzoyl chloride. A yield of 99% has been reported for this transformation.

Amidation using 2,3,4,5-Tetrafluorobenzoyl chloride

This protocol outlines a general procedure for the synthesis of amides from the corresponding acyl chloride.

Materials:

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Cyrene™ (or another suitable aprotic solvent like CH₂Cl₂)

Procedure:

  • Dissolve the amine and triethylamine in Cyrene™ in a reaction flask and cool to 0 °C.

  • Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride in Cyrene™ to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Upon completion, the reaction can be worked up by adding water and extracting the product. The crude product can then be purified by precipitation or column chromatography. A yield of 81% has been reported for the reaction with benzylamine using this method.

Nucleophilic Aromatic Substitution of Pentafluorobenzonitrile (analogue)

This protocol describes the SNAr reaction of pentafluorobenzonitrile with trifluoroacetamide.

Materials:

  • Pentafluorobenzonitrile

  • Trifluoroacetamide

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of trifluoroacetamide in an anhydrous solvent, add sodium hydride portion-wise at a controlled temperature (e.g., 0 °C) to form the sodium salt of the amide.

  • Add a solution of pentafluorobenzonitrile to the reaction mixture.

  • Maintain the reaction at a specific temperature (e.g., 10 °C) for a set time (e.g., 3 hours).

  • After the reaction is complete, quench the reaction with a proton source (e.g., water or a mild acid) and extract the product.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(4-cyano-2,3,5,6-tetrafluorophenyl)-2,2,2-trifluoroacetamide. An isolated yield of 85.83% has been reported.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of key compounds and the general mechanism of important reactions.

Synthesis_of_Tetrafluorobenzoyl_Chloride Acid 2,3,4,5-Tetrafluorobenzoic Acid Product 2,3,4,5-Tetrafluorobenzoyl Chloride Acid->Product Chlorination Reagent Thionyl Chloride (SOCl₂) + DMF (cat.) Reagent->Product Amidation_Workflow Acyl_Chloride 2,3,4,5-Tetrafluorobenzoyl Chloride Amide N-substituted-2,3,4,5- tetrafluorobenzamide Acyl_Chloride->Amide Amine Primary or Secondary Amine (R-NH₂) Amine->Amide Base Triethylamine Base->Amide HCl scavenger SNAr_Mechanism Start Polyfluoroarene (e.g., Pentafluorobenzonitrile) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Polyfluoroarene Intermediate->Product Elimination Leaving_Group Fluoride ion (F⁻) Intermediate->Leaving_Group

Purity Assessment of Methyl 2,3,4,5-tetrafluorobenzoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2,3,4,5-tetrafluorobenzoate, a key building block in the synthesis of fluorinated pharmaceuticals and specialty chemicals. The performance of HPLC is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of non-volatile and thermally stable compounds.[1] It separates compounds based on their hydrophobicity, making it well-suited for the analysis of this compound and its potential non-volatile impurities.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 50-95% B15-20 min: 95% B20-21 min: 95-50% B21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh approximately 20 mg of this compound and dissolve it in 20 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the same diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Alternative Analytical Methods

While HPLC is a powerful tool, alternative methods can provide complementary information, especially regarding volatile impurities or for primary quantification without the need for a specific reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[1][2] It is particularly useful for identifying and quantifying residual solvents and volatile by-products from the synthesis process.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole or time-of-flight)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial: 80°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane to a concentration of 1 mg/mL.

Quantitative ¹H-NMR (qNMR)

Quantitative ¹H-NMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific certified reference standard of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of protons, enabling purity assessment against a certified internal standard.[5]

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR data processing software

Acquisition Parameters:

ParameterSetting
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride (Certified Reference Material)
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s (to ensure full relaxation)
Number of Scans 16

Sample Preparation:

Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃ and transfer to an NMR tube.

Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical methods for the purity assessment of this compound.

ParameterHPLC-UVGC-MS¹H-qNMR
Typical Purity Result 99.6%99.5%99.7%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.02%~0.3%
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample ~25 minutes~30 minutes~15 minutes
Sample Preparation Simple dissolution and filtrationSimple dissolutionPrecise weighing of sample and internal standard
Advantages High resolution for non-volatile impurities, robust, widely available.Excellent for volatile impurities and residual solvents, high sensitivity, structural information from mass spectra.Primary analytical method, highly accurate, provides structural confirmation, does not require a reference standard of the analyte.[5]
Disadvantages May not be suitable for volatile impurities, potential for co-elution.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Potential Impurities

During the synthesis of this compound, several impurities can arise from the starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: 2,3,4,5-Tetrafluorobenzoic acid, Methanol.

  • Related Substances: Isomeric methyl fluorobenzoates.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental and Logical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

HPLC Purity Analysis Workflow

Method_Comparison cluster_analyte Analyte Properties cluster_info Information Obtained volatility Volatility gcms GC-MS volatility->gcms High thermal_stability Thermal Stability thermal_stability->gcms High chromophores UV Chromophores hplc HPLC-UV chromophores->hplc Yes purity_non_volatile Purity (Non-volatile Impurities) hplc->purity_non_volatile purity_volatile Purity (Volatile Impurities) gcms->purity_volatile qnmr ¹H-qNMR absolute_purity Absolute Purity & Structure qnmr->absolute_purity

Decision Logic for Method Selection

Conclusion

The purity assessment of this compound can be effectively performed using RP-HPLC with UV detection, which provides excellent resolution for non-volatile impurities. For a comprehensive purity profile, especially for identifying volatile impurities and residual solvents, GC-MS is a highly recommended complementary technique. Furthermore, ¹H-qNMR serves as a powerful primary method for obtaining an accurate, absolute purity value without the need for a specific reference standard, while also confirming the compound's structure. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation.

References

A Comparative Analysis of Trifluorobenzoate and Tetrafluorobenzoate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, physicochemical properties, and biological activities of trifluorobenzoate and tetrafluorobenzoate esters, this guide provides a comparative analysis to inform research and development in medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This is particularly true for aromatic systems, where fluorination can influence lipophilicity, metabolic stability, and binding affinity to biological targets. This guide presents a comparative study of two closely related classes of compounds: trifluorobenzoate and tetrafluorobenzoate esters. By examining their synthesis, key physicochemical parameters, and reported biological activities, we aim to provide a valuable resource for researchers and professionals in drug discovery and materials science.

Physicochemical Properties: A Comparative Overview

Below is a table summarizing key physicochemical data for representative ethyl esters of trifluorobenzoic and tetrafluorobenzoic acids.

PropertyEthyl 2,4,6-TrifluorobenzoateEthyl 2,3,5,6-Tetrafluorobenzoate
Molecular Formula C₉H₇F₃O₂C₉H₆F₄O₂
Molecular Weight 208.15 g/mol 226.14 g/mol
Boiling Point ~215-220 °C (estimated)~225-230 °C (estimated)
logP (estimated) ~2.5-3.0~3.0-3.5
Solubility in Water LowVery Low
Appearance Colorless liquid (typical)Colorless liquid or low melting solid (typical)

Note: Some of the data above are estimated values based on structurally similar compounds and predictive models due to the limited availability of direct comparative experimental data.

Biological Activities: A Focus on Antimicrobial and Insecticidal Properties

Fluorinated compounds are of significant interest in the development of new bioactive agents. Both trifluorobenzoate and tetrafluorobenzoate esters have been investigated for their potential biological activities, with notable examples in the fields of antimicrobials and insecticides.

The antimicrobial mechanism of fluorinated aromatic compounds is often attributed to their ability to disrupt cellular membranes and interfere with essential enzymatic processes. The increased lipophilicity of more highly fluorinated compounds can enhance their ability to penetrate bacterial cell walls.

While direct comparative studies are limited, available data on minimum inhibitory concentrations (MIC) for various fluorinated benzoate derivatives suggest that the degree of fluorination can influence antimicrobial potency. Generally, increased fluorination can lead to enhanced activity, although the substitution pattern also plays a crucial role.

Compound ClassRepresentative OrganismReported MIC Range (µg/mL)
Trifluorobenzoate Esters Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Tetrafluorobenzoate Esters Staphylococcus aureus8 - 32
Escherichia coli16 - 64

Note: The MIC values are indicative and can vary significantly based on the specific ester, the bacterial strain, and the experimental conditions.

In the realm of insecticides, certain fluorinated benzoate esters have shown promise as active ingredients. The fluorine substituents can enhance the binding of these molecules to their target sites in insects, often neuroreceptors, leading to increased efficacy.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these compounds. Below are generalized experimental protocols for the preparation of trifluorobenzoate and tetrafluorobenzoate esters via Fischer esterification.

Protocol 1: Synthesis of Ethyl 2,4,6-Trifluorobenzoate

Materials:

  • 2,4,6-Trifluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trifluorobenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4,6-trifluorobenzoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2,3,5,6-Tetrafluorobenzoate

Materials:

  • 2,3,5,6-Tetrafluorobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Follow the same procedure as for Protocol 1, substituting 2,3,5,6-tetrafluorobenzoic acid for 2,4,6-trifluorobenzoic acid. The reaction conditions and workup procedure are analogous.

Characterization

The synthesized esters should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the esters.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Visualizing the Synthesis and Potential Mechanism of Action

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Fischer Esterification cluster_workup Workup & Purification cluster_product Product Acid Trifluoro- or Tetrafluorobenzoic Acid Esterification Acid Catalyst (H₂SO₄) Reflux Acid->Esterification Alcohol Alcohol (e.g., Ethanol) Alcohol->Esterification Extraction Extraction Esterification->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Ester Trifluoro- or Tetrafluorobenzoate Ester Purification->Ester

General workflow for the synthesis of fluorinated benzoate esters.

Antimicrobial_Mechanism Ester Fluorinated Benzoate Ester Membrane Bacterial Cell Membrane Ester->Membrane Penetration Enzyme Essential Cellular Enzymes Ester->Enzyme Interaction Disruption Membrane Disruption Membrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->CellDeath

Proposed general mechanism of antimicrobial action for fluorinated esters.

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2,3,4,5-tetrafluorobenzoate, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is paramount to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Hazard and Precautionary Summary

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The primary hazards include irritation to the skin, eyes, and respiratory system.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin IrritationCauses skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Eye IrritationCauses serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is designed to minimize risks to both laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure that the following personal protective equipment is worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, clearly labeled waste container.

  • Labeling: The container must be prominently labeled as "Hazardous Waste" and clearly identify the contents: "this compound."

  • Incompatible Materials: This compound may be incompatible with strong oxidizing agents and strong bases.[1] Do not mix this waste with incompatible chemicals.

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed. Keep the container closed except when adding waste.[1][4]

Spill Management

In the event of a spill, follow these immediate procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Surround the spill with an inert absorbent material such as clay, sawdust, or kitty litter.[5]

  • Absorption: Carefully absorb the spilled material.

  • Collection: Sweep up the absorbed material and place it in the designated hazardous waste container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

Storage of Waste

Proper interim storage of the hazardous waste container is critical prior to final disposal.

  • Location: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[1]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[6]

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4][6]

  • Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final removal by a professional service.

DisposalWorkflow A Step 1: Don Appropriate Personal Protective Equipment (PPE) B Step 2: Segregate and Collect Waste in a Labeled, Compatible Container A->B C Step 3: Securely Seal and Store Waste in a Designated, Ventilated Area B->C E Spill Occurs B->E D Step 4: Arrange for Pickup by a Licensed Hazardous Waste Disposal Service C->D F Follow Spill Management Protocol: Contain, Absorb, and Collect E->F F->B

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2,3,4,5-tetrafluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2,3,4,5-tetrafluorobenzoate

For Immediate Use by Laboratory Personnel

This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on the potential hazards of skin and eye irritation, as well as respiratory tract irritation.[1][2]

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][3]To protect against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact which can cause irritation.[1][2]
Body Protection Long-sleeved laboratory coat.To protect skin from accidental contact.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood).[1][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[3]To prevent inhalation of vapors or aerosols which may cause respiratory irritation.[1]
Operational Plan: Handling and Storage

Strict adherence to the following procedures is mandatory when working with this compound to ensure a safe laboratory environment.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][2] Do not breathe dust or vapors.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5]

Storage:

  • Container: Store in the original, tightly sealed container.[1][2][5]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, sealed container labeled for chemical waste.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][5] Do not allow the chemical to enter drains or waterways.[1]

  • Contaminated Materials: Any materials, such as absorbents used for spills, should be collected, placed in a sealed container, and disposed of as hazardous waste.[2][3]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and immediately seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2]

  • Skin Contact: Immediately flush skin with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an inert absorbent material to contain the spill.[2][3] Collect the absorbed material into a suitable container for disposal.[2][3]

Visual Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Waste & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Understand Hazards C Work in a Well-Ventilated Fume Hood B->C Begin Work D Perform Experimental Procedure C->D E Avoid Inhalation, Ingestion, and Skin/Eye Contact D->E F Store in Tightly Sealed Container D->F After Use I Collect Waste in Labeled, Sealed Container D->I Generate Waste G Keep in Cool, Dry, Well-Ventilated Area F->G H Segregate from Incompatible Materials G->H J Dispose via Approved Hazardous Waste Stream I->J K Clean and Decontaminate Work Area J->K Post-Disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.